Krasg12D-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H30ClF6N7O2 |
|---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
3-chloro-5-[(4R,7S,8S,9S)-17-[[(8S)-6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-14-fluoro-9-methyl-10-oxa-2,12,16,18,20-pentazapentacyclo[9.7.1.14,7.02,8.015,19]icosa-1(18),11,13,15(19),16-pentaen-13-yl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C31H30ClF6N7O2/c1-13-25-19-4-3-16(40-19)11-45(25)27-20-24(42-29(43-27)46-12-30-5-2-6-44(30)10-14(9-30)26(34)35)22(33)23(41-28(20)47-13)17-7-15(39)8-18(32)21(17)31(36,37)38/h7-8,13,16,19,25,40H,2-6,9-12,39H2,1H3/t13-,16+,19-,25+,30-/m0/s1 |
InChI Key |
WEMJBXUDRVBQFH-GNKVFPMYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H]3CC[C@@H](N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OC[C@@]78CCCN7CC(=C(F)F)C8 |
Canonical SMILES |
CC1C2C3CCC(N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OCC78CCCN7CC(=C(F)F)C8 |
Origin of Product |
United States |
Foundational & Exploratory
The Inner Workings of KrasG12D Inhibition: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of inhibitors targeting the KrasG12D mutation, a key driver in various cancers including pancreatic, colorectal, and lung cancers. This document, intended for researchers, scientists, and drug development professionals, consolidates the latest findings on inhibitor binding, effects on signaling pathways, and quantitative data on their efficacy.
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, differentiation, and survival.[1] Mutations in the KRAS gene, particularly at codon 12, lead to a constitutively active protein that drives uncontrolled cell proliferation.[1] The G12D mutation, where glycine is replaced by aspartic acid, is one of the most prevalent and challenging KRAS mutations to target.[2]
Mechanism of Action: A Multi-pronged Attack on a Rogue Protein
Inhibitors of KrasG12D employ diverse strategies to neutralize the oncogenic protein. These can be broadly categorized into non-covalent inhibitors, covalent inhibitors, and targeted protein degraders.
Non-Covalent Inhibition: A prominent example is MRTX1133 , a potent and selective non-covalent inhibitor that targets the switch-II pocket of both the inactive (GDP-bound) and active (GTP-bound) conformations of KrasG12D.[3] By binding to this pocket, MRTX1133 disrupts the interaction of KrasG12D with its downstream effectors, such as RAF1, thereby inhibiting the MAPK signaling pathway (RAF-MEK-ERK).[2] Another non-covalent inhibitor, TH-Z835 , forms a salt bridge with the mutant aspartate-12 residue within the switch-II pocket, demonstrating selectivity for KRAS(G12D) and disrupting the KRAS-CRAF interaction.[4][5] Similarly, HRS-4642 functions by inhibiting the binding of KrasG12D to SOS1 and RAF1, leading to the suppression of the downstream MEK-ERK pathway.[2] Some inhibitors, like KAL-21404358 , bind to an allosteric site known as the P110 pocket, which is adjacent to proline-110, leading to the disruption of the RAF-MEK-ERK and PI3K-AKT signaling pathways.[6][7][8]
Targeted Protein Degradation: A novel approach involves the use of proteolysis-targeting chimeras (PROTACs). ASP3082 is a first-in-class KRAS G12D-targeted protein degrader. This molecule has three components: a Kras binding component, an E3 ligase binding component, and a linker. ASP3082 engages the KrasG12D protein and recruits an E3 ligase, which then tags the oncoprotein for degradation by the proteasome, leading to growth inhibition.[9]
Quantitative Data on Inhibitor Potency
The efficacy of these inhibitors is quantified through various metrics, including binding affinity (Kd) and the half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays.
| Inhibitor | Target Binding Site | Binding Affinity (Kd) | Biochemical IC50 | Cellular p-ERK IC50 | Cellular Viability IC50 | Selectivity (vs. KRAS WT) | Reference |
| MRTX1133 | Switch-II Pocket | ~0.2 pM (GDP-bound) | <2 nM | ~5 nM | ~5 nM | ~700-fold (binding) | [10][3] |
| TH-Z827 | Switch-II Pocket (forms salt bridge with Asp12) | GDP-bound: Not specified, GMPPNP-bound: Not specified | Not specified | Not specified | Not specified | Selective for G12D | [4] |
| Compound 11 | Allosteric Site | ~0.4–0.7 μM (GTP-bound) | Not specified | Reduces p-ERK at 2 μM | Inhibits proliferation | Does not bind WT KRAS | [11] |
| Compound 13 | Allosteric Site | 6.5–7.1-fold weaker than Compound 11 | Not specified | Not specified | Not specified | Does not bind WT KRAS | [11] |
| PROTAC 3 | Not specified | Ternary Kd (KRASG12D-GCP + VCB): 38 ± 2 nM | Not specified | Not specified | 1.5 μM (Cal-62 cells) | Not specified | [12] |
| ACBI3 | Not specified | Ternary Kd (KRASG12D-GCP + VCB): 987 ± 241 nM | Not specified | Not specified | No effect | Not specified | [12] |
Signaling Pathways and Experimental Workflows
The development and characterization of KrasG12D inhibitors involve a series of experiments to elucidate their mechanism of action and efficacy.
KrasG12D Downstream Signaling Pathway
Caption: The KrasG12D signaling pathway and the point of intervention for inhibitors.
Experimental Workflow for Inhibitor Characterization
Caption: A typical experimental workflow for characterizing KrasG12D inhibitors.
Detailed Experimental Protocols
A comprehensive understanding of the inhibitor's mechanism of action necessitates a detailed look at the experimental methodologies employed.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity and kinetics of an inhibitor to KrasG12D.
-
Protocol:
-
Immobilize biotinylated KrasG12D protein (either GDP- or GTP-analogue-bound) onto a streptavidin-coated sensor chip.
-
Prepare a dilution series of the inhibitor in a suitable running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the inhibitor bound to the protein.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10]
-
HTRF Effector Interaction Assay
-
Objective: To measure the ability of an inhibitor to block the interaction between KrasG12D and its effector protein (e.g., RAF1).
-
Protocol:
-
Use a recombinant GTP-loaded KrasG12D protein tagged with one FRET donor (e.g., terbium cryptate) and an effector protein (e.g., the Ras-binding domain of RAF1) tagged with a FRET acceptor (e.g., d2).
-
In a microplate, incubate the tagged proteins with varying concentrations of the inhibitor.
-
Excite the donor fluorophore and measure the emission from both the donor and the acceptor.
-
The HTRF ratio (acceptor emission / donor emission) is proportional to the extent of the Kras-effector interaction.
-
Calculate the IC50 value, representing the inhibitor concentration that causes a 50% reduction in the HTRF signal.[10]
-
Cellular Phospho-ERK (p-ERK) Assay
-
Objective: To assess the inhibitor's effect on the downstream MAPK signaling pathway in cancer cells harboring the KrasG12D mutation.
-
Protocol:
-
Plate KrasG12D-mutant cancer cells and allow them to adhere.
-
Treat the cells with a range of inhibitor concentrations for a specified period.
-
Lyse the cells and quantify the total protein concentration.
-
Measure the levels of phosphorylated ERK (p-ERK) and total ERK using a method such as Western blotting or a specific ELISA kit.
-
Normalize the p-ERK levels to total ERK and/or a housekeeping protein.
-
Determine the IC50 value, which is the inhibitor concentration that reduces p-ERK levels by 50%.[10][3]
-
Conclusion
The development of specific and potent inhibitors against KrasG12D represents a significant advancement in targeted cancer therapy. By employing diverse mechanisms of action, these molecules effectively disrupt the oncogenic signaling driven by this prevalent mutation. The continued elucidation of their detailed molecular interactions and the refinement of experimental protocols will be crucial in optimizing their therapeutic potential and overcoming potential resistance mechanisms. This guide provides a foundational understanding of the current landscape of KrasG12D inhibition, serving as a valuable resource for the scientific community dedicated to combating KRAS-driven cancers.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the KrasG12D Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical regulator of cellular signal transduction. The mutation at codon 12, substituting glycine with aspartic acid (G12D), is one of the most prevalent oncogenic alterations, particularly in lethal cancers such as pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC). This mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that drive tumorigenesis, metastasis, and therapeutic resistance. This technical guide provides a comprehensive overview of the KrasG12D signaling pathway, including its core components, downstream effectors, and crosstalk with other critical cellular pathways. We present detailed methodologies for key experimental approaches to study this pathway and summarize quantitative data to facilitate comparative analysis. Furthermore, we provide visualizations of the signaling cascades and experimental workflows to aid in the understanding of this complex oncogenic driver.
The Core KrasG12D Signaling Cascade
The KrasG12D mutation impairs the intrinsic GTPase activity of the KRAS protein and renders it insensitive to GTPase-activating proteins (GAPs), leading to its persistent activation.[1] This sustained signaling primarily propagates through two well-characterized downstream pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2]
The RAF-MEK-ERK (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.
The PI3K-AKT-mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway is crucial for cell growth, survival, and metabolism.
Crosstalk and Feedback Mechanisms
The signaling output of KrasG12D is not linear but is modulated by intricate crosstalk with other pathways and is subject to feedback regulation. These mechanisms can influence tumor progression and response to therapy.
EGFR and HER Family Feedback Loops
In colorectal cancer, inhibition of KrasG12D can lead to a feedback activation of the Epidermal Growth Factor Receptor (EGFR).[1] This occurs through the downregulation of the ERBB receptor feedback inhibitor 1 (ERRFI1), a negative regulator of EGFR.[1] Activated EGFR can then signal through wild-type RAS isoforms (HRAS and NRAS) to reactivate downstream pathways, thereby limiting the efficacy of KrasG12D inhibitors.[1] Similarly, increased expression of HER3 has been identified as a resistance mechanism to KRAS-targeted therapies in colorectal cancer.[3]
Crosstalk with the NF-κB Pathway
In pancreatic cancer, KrasG12D can activate the transcription factor NF-κB through a feedforward loop involving interleukin-1α (IL-1α) and the scaffold protein p62.[4] This inflammatory signaling contributes to the development of pancreatic ductal adenocarcinoma.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to KrasG12D signaling and its inhibition.
Table 1: IC50 Values of KrasG12D Inhibitors
| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| MRTX1133 | LS513 | Colorectal | G12D | 120 | [5][6] |
| MRTX1133 | HPAF-II | Pancreatic | G12D | 1800 | [5][6] |
| MRTX1133 | SNUC2B | Colorectal | G12D | 5700 | [5][6] |
| MRTX1133 | PANC-1 | Pancreatic | G12D | 2800 | [5][6] |
| MRTX1133 | G12D cell lines (median) | Various | G12D | ~5 | [7] |
| MRTX1133 | WT cell lines (median) | Various | Wild-Type | >5000 | [7] |
Table 2: Protein-Protein Interaction Affinities
| Interacting Proteins | Method | KD (pM) | Reference |
| MRTX1133 - GDP-KrasG12D | Biochemical Assay | ~0.2 | [7] |
Table 3: Gene Expression Deregulation in KrasG12D Mutant Cells
| Gene | Regulation | Fold Change (approx.) | Cell Type/Model | Reference |
| KRAS | Downregulated | 4 | PANC-1 cells with CasRx targeting KrasG12D | [8] |
| SERPINA3 | Downregulated | N/A | PANC-1 cells with CasRx targeting KrasG12D | [8] |
| IGF2 | Downregulated | N/A | PANC-1 cells with CasRx targeting KrasG12D | [8] |
| PCSK1N | Downregulated | N/A | PANC-1 cells with CasRx targeting KrasG12D | [8] |
| Mus5ac | Induced | N/A | Pancreatic progenitor-like cells with KrasG12D | [9][10] |
| Cck | Induced | N/A | Pancreatic progenitor-like cells with KrasG12D | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the KrasG12D signaling pathway.
Generation of KrasG12D Knockout Cell Lines using CRISPR/Cas9
This protocol describes the generation of knockout cell lines for the KrasG12D allele using the CRISPR/Cas9 system.[11][12][13]
Materials:
-
KrasG12D mutant cancer cell line (e.g., PANC-1, SUIT-2)[11][12]
-
CRISPR/Cas9 plasmid with a puromycin resistance gene
-
sgRNA targeting the KrasG12D allele
-
Lipofectamine-based transfection reagent
-
Puromycin
-
Cell culture reagents (DMEM, FBS, etc.)
-
96-well plates for single-cell cloning
-
Reagents for DNA extraction, PCR, Sanger sequencing, and Western blotting
Procedure:
-
sgRNA Design and Cloning: Design sgRNAs specifically targeting the KrasG12D mutated sequence. Clone the selected sgRNA into the CRISPR/Cas9 vector.
-
Transfection: Transfect the KrasG12D mutant cells with the sgRNA-Cas9 plasmid using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Puromycin Selection: 48 hours post-transfection, begin selection with an appropriate concentration of puromycin to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.
-
Expansion and Validation: Expand the single-cell clones and validate the knockout of the KrasG12D allele by:
3D Pancreatic Tumor Organoid Culture
This protocol outlines the establishment and maintenance of 3D organoid cultures from pancreatic tumors.[4][14][15][16][17]
Materials:
-
Fresh pancreatic tumor tissue (from patient-derived xenografts or surgical resections)[14][15]
-
Collagenase/Dispase solution[14]
-
Accutase[14]
-
DMEM/F12 medium with GlutaMAX[14]
-
ROCK inhibitor (Y-27632)[4]
-
Organoid culture medium (containing EGF, Noggin, R-spondin1, FGF10, etc.)[4]
Procedure:
-
Tissue Digestion: Mince the tumor tissue and digest with a collagenase/dispase solution to obtain a single-cell suspension.
-
Cell Plating: Resuspend the cell pellet in Matrigel and plate as domes in a multi-well plate.
-
Organoid Formation: After Matrigel polymerization, add organoid culture medium. Organoids should start to form within a few days.
-
Maintenance and Passaging: Change the medium every 2-3 days. Passage the organoids every 1-2 weeks by dissociating them with Accutase and re-plating in fresh Matrigel.[14][15]
Western Blot Analysis of Downstream Signaling
This protocol details the analysis of the phosphorylation status of key proteins in the MAPK and PI3K pathways.[18][19][20]
Materials:
-
Cell lysates from KrasG12D and wild-type control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative phosphorylation levels.
Kras-GTP Pulldown Assay
This protocol describes a method to specifically pull down the active, GTP-bound form of KRAS.[21][22][23][24][25]
Materials:
-
Cell lysates
-
Raf1-RBD (RAS-binding domain) agarose beads
-
Lysis/Wash buffer
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Anti-KRAS antibody
Procedure:
-
Cell Lysis: Lyse cells in a buffer that preserves the GTP-bound state of RAS.
-
Lysate Incubation: Incubate the cell lysates with Raf1-RBD agarose beads, which specifically bind to GTP-bound RAS.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze by Western blotting using an anti-KRAS antibody to detect the amount of active KRAS.
Establishment of KrasG12D Xenograft Models
This protocol outlines the generation of tumor xenografts in immunodeficient mice.[26][27][28]
Materials:
-
KrasG12D mutant cancer cells
-
Immunodeficient mice (e.g., nude or SCID)[27]
-
Matrigel (optional)
-
Surgical tools
Procedure:
-
Cell Preparation: Harvest and resuspend the cancer cells in sterile PBS or medium, optionally mixed with Matrigel.
-
Subcutaneous Injection: Inject the cell suspension subcutaneously into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers.
-
Orthotopic Implantation (Alternative): For a more clinically relevant model, surgically implant a piece of a patient-derived tumor or a cell suspension into the corresponding organ (e.g., pancreas) of the mouse.[27]
Conclusion
The KrasG12D mutation is a formidable driver of oncogenesis, characterized by the constitutive activation of key signaling pathways that promote cancer cell proliferation, survival, and resistance to therapy. A thorough understanding of the intricate signaling network governed by KrasG12D, including its downstream effectors and the complex interplay of feedback and crosstalk mechanisms, is paramount for the development of effective therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to unraveling the complexities of KrasG12D-driven cancers and discovering novel therapeutic vulnerabilities. Continued investigation into this critical oncogenic pathway holds the promise of translating fundamental biological insights into improved clinical outcomes for patients with these challenging malignancies.
References
- 1. Suppression of mutant Kirsten-RAS (KRASG12D)-driven pancreatic carcinogenesis by dual-specificity MAP kinase phosphatases 5 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteogenomic Network Analysis of Context-Specific KRAS Signaling In Mouse-to-Human Cross-Species Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. stemcell.com [stemcell.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Precise and efficient silencing of mutant KrasG12D by CRISPR-CasRx controls pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gene Expression Analysis of Early Stage Changes in Pancreatic Cancer by KrasG12D Transfer in Pancreatic Progenitor-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 14. ccr.cancer.gov [ccr.cancer.gov]
- 15. ccr.cancer.gov [ccr.cancer.gov]
- 16. Protocol for the creation and utilization of 3D pancreatic cancer models from circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pancreas 3D Organoids: Current and Future Aspects as a Research Platform for Personalized Medicine in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Combination Therapy of the Active KRAS-Targeting Antibody inRas37 and a PI3K Inhibitor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. abcam.com [abcam.com]
- 23. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 24. abcam.com [abcam.com]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. Methods to Generate Genetically Engineered Mouse Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. DSpace [repositori.upf.edu]
The Central Oncogenic Driver: A Technical Guide to the Role of KrasG12D in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely driven by its aggressive biology and profound resistance to conventional therapies. At the heart of this challenge lies the Kirsten rat sarcoma viral oncogene homolog (KRAS), with the specific G12D mutation present in approximately 35-45% of all PDAC cases.[1][2][3] This glycine-to-aspartic acid substitution at codon 12 locks the KRAS protein in a constitutively active, GTP-bound state, leading to incessant downstream signaling that fuels tumor initiation, progression, and therapeutic resistance. This technical guide provides a comprehensive overview of the multifaceted role of KrasG12D in pancreatic cancer, detailing its downstream signaling cascades, its profound impact on tumor metabolism and the tumor microenvironment, and the current landscape of therapeutic strategies aimed at neutralizing this formidable oncogenic driver. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing the fight against pancreatic cancer.
The KrasG12D Mutation: A Molecular Switch for Malignancy
The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate cellular growth and proliferation.[3] The G12D mutation impairs the intrinsic GTPase activity of KRAS and renders it insensitive to GTPase-activating proteins (GAPs), leading to its persistent activation.[3] This sustained signaling through various effector pathways is a cornerstone of PDAC pathogenesis.[1][3]
Core Signaling Pathways Driven by KrasG12D
Constitutively active KrasG12D orchestrates a cascade of downstream signaling events, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for the malignant phenotype of pancreatic cancer cells.[1]
RAF-MEK-ERK (MAPK) Pathway: This is a central signaling axis downstream of KRAS. Activated KrasG12D recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell proliferation, survival, and differentiation.
PI3K-AKT-mTOR Pathway: KrasG12D can also activate phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, a serine/threonine kinase that promotes cell survival by inhibiting pro-apoptotic proteins and activates the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a master regulator of cell growth and metabolism.[4]
Diagram: KrasG12D Downstream Signaling Pathways
Caption: Downstream signaling pathways activated by oncogenic KrasG12D.
Metabolic Reprogramming: Fueling the Fire
A hallmark of KrasG12D-driven pancreatic cancer is a profound reprogramming of cellular metabolism to meet the high bioenergetic and biosynthetic demands of rapid tumor growth.[5]
Glucose Metabolism
Oncogenic KRAS orchestrates a shift towards anabolic glucose metabolism.[5][6] This includes increased glucose uptake and the channeling of glucose intermediates into biosynthetic pathways such as the hexosamine biosynthesis pathway (HBP) and the pentose phosphate pathway (PPP).[5][6] The non-oxidative branch of the PPP is particularly enhanced, decoupling ribose biogenesis for nucleotide synthesis from redox control.[5][6]
Lipid Metabolism
KrasG12D also rewires lipid metabolism. It upregulates the citrate transporter SLC25A1 via the transcription factor GLI1, leading to increased cytosolic citrate and fatty acid synthesis.[7][8] This metabolic shift is exacerbated by high-fat diets and contributes to pancreatic tumorigenesis.[7][8]
The Tumor Microenvironment: A KrasG12D-Sculpted Niche
KrasG12D signaling extends beyond the cancer cell to profoundly shape the tumor microenvironment (TME), creating an immunosuppressive and fibrotic landscape that fosters tumor growth and therapy resistance.[3]
Oncogenic KRAS signaling in tumor cells regulates the surrounding stromal cells, establishing a reciprocal signaling network.[3] It drives the recruitment of immunosuppressive immune cells such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[3] Furthermore, KrasG12D has been shown to suppress the expression of PD-L1.[3] Recent studies have also indicated that the specific KRAS mutation can influence the immune profile, with KRASG12D tumors being distinct from the more immunogenic KRASG12R-mutant tumors.[9]
Therapeutic Targeting of KrasG12D
For decades, KRAS was considered "undruggable." However, recent breakthroughs have led to the development of inhibitors that specifically target KRAS mutations, offering new hope for patients with pancreatic cancer.
Direct KrasG12D Inhibitors
A new generation of small molecules that directly and specifically bind to the KRAS G12D mutant protein are in various stages of preclinical and clinical development. These inhibitors aim to lock the protein in its inactive state or promote its degradation.
| Inhibitor | Mechanism of Action | Development Stage (Pancreatic Cancer) | Key Findings |
| MRTX1133 | Non-covalent inhibitor binding to both active and inactive KRAS G12D.[1][10] | Preclinical / Early Clinical | Has shown tumor shrinkage in mouse models of pancreatic cancer, including immunocompetent models.[2][10][11] Induces a pro-inflammatory tumor microenvironment.[11][12] |
| RMC-9805 | Covalent inhibitor that forms a tri-complex with cyclophilin A to bind to the active, GTP-bound state of KRAS G12D.[13] | Phase I/IIb Clinical Trial (NCT06040541)[1] | Attenuates downstream signaling and restricts tumor growth in xenograft models.[13] |
| ASP3082 | A targeted protein degrader that links KRAS G12D to the cellular degradation machinery.[14][15] | Phase I Clinical Trial[1][14] | Aims to eliminate the KRAS G12D protein.[14] |
| GFH375 | Highly selective KRAS G12D inhibitor. | Phase I/II Clinical Trial (NCT06500676) | In heavily pretreated PDAC patients, demonstrated an overall response rate of 40.7% and a disease control rate of 96.7%.[16] |
| HRS-4642 | Small molecule inhibitor. | Phase I Clinical Trial[1] | Has demonstrated safety in patients with solid tumors.[1] |
Indirect Targeting Strategies
Pan-RAS Inhibition: Compounds like BI-2852 and BAY-293 target all KRAS mutations and have shown efficacy in PDAC cell lines.[1]
Combination Therapies: Preclinical studies suggest that combining KRAS G12D inhibitors with immune checkpoint inhibitors can lead to durable tumor elimination and improved survival by reprogramming the tumor microenvironment.[11][12]
Key Experimental Protocols
The study of KrasG12D in pancreatic cancer relies on a variety of sophisticated experimental models and techniques.
Genetically Engineered Mouse Models (GEMMs)
The KPC Mouse Model: This is a widely used and clinically relevant model of PDAC.
-
Genotype: LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre[17]
-
Methodology: This model utilizes the Cre-Lox system to achieve pancreas-specific expression of oncogenic KrasG12D and a mutant p53 allele. The Cre recombinase is driven by the pancreas-specific Pdx-1 promoter, leading to the excision of a floxed stop cassette and subsequent expression of the mutant alleles in pancreatic progenitor cells.[17]
-
Key Features: KPC mice develop tumors that closely recapitulate the histopathological and clinical features of human PDAC, including a dense desmoplastic stroma and an immunosuppressive tumor microenvironment.[17][18]
Diagram: KPC Mouse Model Experimental Workflow
Caption: Workflow for generating and utilizing the KPC mouse model.
Cell Line and Xenograft Studies
-
Cell Lines: A variety of human and murine pancreatic cancer cell lines harboring the KRAS G12D mutation are used for in vitro studies of signaling pathways, drug screening, and metabolic analyses.
-
Xenograft Models: These involve the subcutaneous or orthotopic implantation of human pancreatic cancer cells into immunodeficient mice. While useful for assessing tumor growth and response to therapy, they lack a complete tumor microenvironment.[17]
Proteomic and Metabolomic Analyses
-
Methodology: Techniques such as mass spectrometry-based proteomics and metabolomics are employed to identify and quantify changes in protein expression and metabolite levels in KrasG12D-mutant cells and tumors.[10][19][20] This allows for the elucidation of signaling pathways and metabolic vulnerabilities.
-
Sample Preparation: Typically involves lysis of cells or tissues, followed by protein or metabolite extraction and separation using liquid chromatography prior to mass spectrometry analysis.
Future Directions and Conclusion
The development of direct KrasG12D inhibitors represents a paradigm shift in the treatment of pancreatic cancer. However, challenges such as acquired resistance remain. Future research will likely focus on:
-
Optimizing Combination Therapies: Identifying the most effective combinations of KrasG12D inhibitors with immunotherapy, chemotherapy, and other targeted agents.
-
Understanding Resistance Mechanisms: Elucidating the molecular mechanisms by which tumors develop resistance to KrasG12D inhibitors to devise strategies to overcome it.
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to KrasG12D-targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 3. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Oncogenic Kras Maintains Pancreatic Tumors through Regulation of Anabolic Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogenic Kras Maintains Pancreatic Tumors through Regulation of Anabolic Glucose Metabolism [cancer.fr]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Oncogenic KRASG12D Reprograms Lipid Metabolism by Upregulating SLC25A1 to Drive Pancreatic Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 12. KRASG12D inhibition reprograms the microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. letswinpc.org [letswinpc.org]
- 15. OncoKB⢠- MSK's Precision Oncology Knowledge Base [beta.oncokb.org]
- 16. onclive.com [onclive.com]
- 17. Genetically Engineered Mouse Models of Pancreatic Cancer: The KPC Model (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre), Its Variants and Their Application in Immuno-oncology Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Metabolomic Approach to Identify Potential Biomarkers in KRAS-Mutant Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of KrasG12D-IN-3: A Technical Guide for Researchers
An In-depth Examination of a Novel Inhibitor Targeting the KRAS G12D Mutation
The KRAS protein, a critical node in cellular signaling pathways, is one of the most frequently mutated oncogenes in human cancers. Among its various mutations, the G12D alteration is particularly prevalent and has historically presented a formidable challenge for targeted drug development. This technical guide provides a comprehensive overview of the discovery and synthesis of KrasG12D-IN-3, a novel and potent inhibitor of this challenging cancer driver. This document is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and medicinal chemistry.
Introduction: The Challenge of Targeting KRAS G12D
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the protein's intrinsic GTPase activity, locking it in a constitutively active state. This perpetual "on" signal drives downstream signaling pathways, such as the MAPK and PI3K-AKT cascades, leading to uncontrolled cell proliferation, survival, and tumor growth.
The development of direct KRAS inhibitors has been a long-standing goal in cancer therapy. While the recent success of covalent inhibitors targeting the KRAS G12C mutation has provided a clinical proof-of-concept, the G12D mutation lacks a reactive cysteine residue for covalent targeting, necessitating the development of potent and selective non-covalent inhibitors.
Discovery of this compound (Compound Z1084)
This compound, also identified as compound Z1084, is an orally active inhibitor of KRAS G12D.[1][2] Its discovery was detailed in patent WO2024061370A1, which describes a series of pyrimidine-fused ring compounds.[1] The development of this compound likely involved a structure-based drug design approach, a common strategy in the discovery of contemporary KRAS inhibitors like MRTX1133 and ERAS-5024.[3][4] This approach leverages the three-dimensional structure of the target protein to design molecules that bind with high affinity and selectivity to a specific pocket, in this case, the switch-II pocket of the KRAS G12D protein.
The following diagram illustrates the general workflow for the discovery of a targeted inhibitor like this compound.
Caption: A simplified workflow for the discovery of a targeted inhibitor.
Synthesis of this compound
The chemical synthesis of this compound is detailed in patent WO2024061370A1. While the full, step-by-step protocol from the patent is extensive, a generalized synthetic scheme can be conceptualized based on the common strategies for synthesizing similar heterocyclic compounds. The synthesis would likely involve a multi-step process, beginning with the construction of the core pyrimidine-fused ring system, followed by the sequential addition of various substituents through cross-coupling reactions and other standard organic chemistry transformations.
Below is a conceptual representation of a synthetic workflow.
Caption: A conceptual workflow for the chemical synthesis of this compound.
Biological Activity and Quantitative Data
This compound has demonstrated potent and selective inhibitory activity against KRAS G12D mutant cancer cell lines. The following tables summarize the available quantitative data for this compound and provide a comparison with other notable KRAS G12D inhibitors, MRTX1133 and ERAS-5024.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Cell Growth Inhibition | AGS | 0.38 | [1] |
| This compound | Cell Growth Inhibition | AsPC-1 | 1.23 | [1] |
| MRTX1133 | ERK Phosphorylation | AGS | 2 | [5] |
| MRTX1133 | 2D Cell Viability | AGS | 6 | [5] |
| ERAS-5024 | RAS-RAF Binding | - | 0.86 | [6] |
| ERAS-5024 | pERK Inhibition | AsPC-1 | 2.1 | [6] |
| ERAS-5024 | 3D Cell Viability | AsPC-1 | 3.5 | [6] |
Table 1: In Vitro Activity of KRAS G12D Inhibitors
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| MRTX1133 | Xenograft (Panc 04.03) | 30 mg/kg, BID, IP | Tumor Regression | [4] |
| ERAS-5024 | Xenograft (AsPC-1) | 20 mg/kg, BID | 54% Tumor Regression | [6] |
Table 2: In Vivo Efficacy of KRAS G12D Inhibitors
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of KRAS G12D inhibitors.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Nucleotide Exchange
This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS G12D protein, a key step in its activation.
Materials:
-
Recombinant human KRAS G12D protein
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
SOS1 (a guanine nucleotide exchange factor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound)
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a solution of KRAS G12D protein in assay buffer.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the KRAS G12D protein to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of BODIPY-FL-GTP and SOS1.
-
Incubate the plate for a specific time (e.g., 60 minutes) at room temperature.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).
-
The decrease in the FRET signal is proportional to the inhibition of nucleotide exchange. Calculate IC50 values from the dose-response curves.
Caption: Principle of the TR-FRET nucleotide exchange assay.
Cellular Assay: MTT Assay for Cell Viability
This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., AsPC-1)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the KRAS G12D mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in the MAPK signaling pathway and the point of intervention for a KRAS G12D inhibitor.
Caption: The KRAS/MAPK signaling pathway and the inhibitory action of this compound.
Conclusion
This compound represents a significant advancement in the challenging field of targeting KRAS G12D-mutant cancers. Its discovery, guided by principles of structure-based drug design, has yielded a potent and orally active inhibitor with promising preclinical activity. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this critical area of oncology. The continued exploration of inhibitors like this compound and the elucidation of their mechanisms of action will be crucial in the ongoing effort to develop effective therapies for patients with KRAS G12D-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of KRasG12D Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural basis for the binding of inhibitors to the KRasG12D mutant, a critical target in cancer therapy. This document focuses primarily on the well-characterized non-covalent inhibitor MRTX1133, with comparative data provided for other notable inhibitors such as KRASG12D-IN-3 and TH-Z835.
Introduction to KRasG12D and its Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1] The G12D mutation, a glycine to aspartic acid substitution at codon 12, is one of the most prevalent oncogenic mutations in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas. This mutation impairs the intrinsic GTPase activity of KRas, locking the protein in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[2][3]
Targeting KRasG12D has been a formidable challenge in drug discovery. This guide delves into the structural and molecular interactions that enable specific and high-affinity binding of small molecule inhibitors to this once considered "undruggable" target.
Structural Basis of Inhibitor Binding to KRasG12D
The development of potent and selective KRasG12D inhibitors has been greatly aided by high-resolution structural biology. X-ray crystallography has revealed that these inhibitors typically bind to an allosteric pocket on KRasG12D, known as the switch-II pocket (S-IIP).[4] This pocket is induced by the binding of the inhibitor and is not readily apparent in the unbound protein.[4]
The Switch-II Pocket and Key Interactions
The binding of inhibitors like MRTX1133 to the switch-II pocket prevents the conformational changes required for KRas to interact with its downstream effectors, thereby blocking signal transduction.[5]
Key structural features of the inhibitor binding include:
-
Salt Bridge Formation: A crucial interaction for many KRasG12D inhibitors is the formation of a salt bridge with the mutant aspartic acid at position 12 (Asp12).[4] For instance, the piperazine moiety of TH-Z835 is designed to form this salt bridge.[4]
-
Hydrogen Bonding: Inhibitors form a network of hydrogen bonds with backbone and side-chain residues within the switch-II pocket, including residues such as Gly10, Gly60, and Gln62.[6]
-
Hydrophobic Interactions: The inhibitors also engage in extensive hydrophobic interactions with residues lining the pocket, contributing to their high binding affinity.[7]
The crystal structures of KRasG12D in complex with inhibitors provide a detailed map of these interactions. The Protein Data Bank (PDB) contains several relevant structures:
Quantitative Binding Data
The binding affinities of various inhibitors to KRasG12D have been determined using a range of biophysical and biochemical assays. The following tables summarize the key quantitative data for this compound, MRTX1133, and TH-Z835.
| Inhibitor | Assay | Target | Parameter | Value | Reference |
| This compound | Cell Viability | AGS cells | IC50 | 0.38 nM | [9] |
| Cell Viability | AsPC-1 cells | IC50 | 1.23 nM | [9] | |
| MRTX1133 | SPR | KRasG12D (GDP) | K D | ~0.2 pM | [10] |
| HTRF | KRasG12D (GDP) | IC50 | <2 nM | [10][11] | |
| HTRF | KRasWT (GDP) | IC50 | ~700-fold > G12D | [10][11] | |
| Cell Viability | AGS cells | IC50 | 6 nM | [5] | |
| pERK Inhibition | AGS cells | IC50 | 2 nM | [5] | |
| Cell Viability | Panc 04.03 cells | IC50 | ~5 nM | [10] | |
| TH-Z835 | Nucleotide Exchange | KRasG12D | IC50 | 1.6 µM | [12][13] |
| ITC | KRasG12D (GDP) | K D | Not explicitly stated | [4] | |
| pERK Inhibition | PANC-1 cells | IC50 | <2.5 µM | [12][13] | |
| Cell Viability | PANC-1 cells | IC50 | <0.5 µM | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of KRasG12D inhibitors.
Recombinant KRasG12D Protein Expression and Purification
This protocol describes the expression and purification of His-tagged KRasG12D in E. coli.[6]
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid encoding the His-tagged KRasG12D construct.
-
Culture Growth: Inoculate a starter culture in LB media with ampicillin (100 µg/mL) and grow at 37°C with shaking. Use the starter culture to inoculate a larger volume of LB media and grow at 37°C until the OD600 reaches 0.6.
-
Protein Expression: Reduce the temperature to 15°C and induce protein expression by adding 500 µM Isopropyl β-D-1-thiogalactopyranoside (IPTG). Continue to grow the culture overnight at 15°C with shaking.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells using a sonicator or a microfluidizer.
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged KRasG12D protein with elution buffer containing a high concentration of imidazole.
-
Gel Filtration: Further purify the protein using a gel filtration column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 25 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2, and 2 mM TCEP).[6]
-
Protein Characterization: Pool the fractions containing pure KRasG12D, determine the concentration using absorbance at 280 nm, and verify purity by SDS-PAGE.
Surface Plasmon Resonance (SPR) Assay
This protocol outlines a general procedure for determining the binding kinetics of an inhibitor to KRasG12D using SPR.[14][15][16]
-
Chip Preparation: Select a suitable sensor chip (e.g., CM5) and activate the surface.
-
Ligand Immobilization: Immobilize biotinylated KRasG12D protein onto the sensor chip surface.
-
Analyte Injection: Prepare a series of dilutions of the inhibitor (analyte) in running buffer. Inject the analyte solutions over the sensor surface at a constant flow rate for a defined association time.
-
Dissociation: Flow running buffer over the surface to monitor the dissociation of the inhibitor from the KRasG12D protein.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol describes a competitive binding HTRF assay to measure the affinity of inhibitors for KRasG12D.[8][17][18]
-
Assay Plate Preparation: In a 384-well low-volume white plate, add the test compounds at various concentrations.
-
Reagent Preparation: Prepare a solution containing His-tagged KRasG12D protein and a fluorescently labeled GTP analog (GTP-Red).
-
Detection Reagent Preparation: Prepare a solution containing an anti-His antibody labeled with a FRET donor (e.g., Europium cryptate).
-
Assay Assembly: Add the KRasG12D/GTP-Red solution to the assay plate, followed by the anti-His-donor antibody solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The HTRF ratio (acceptor signal / donor signal) is proportional to the amount of GTP-Red bound to KRasG12D. The IC50 value for the inhibitor is determined by plotting the HTRF ratio against the inhibitor concentration.
X-ray Crystallography
This protocol provides a general workflow for obtaining the crystal structure of a KRasG12D-inhibitor complex.[3]
-
Protein-Inhibitor Complex Formation: Incubate purified KRasG12D protein with a molar excess of the inhibitor.
-
Crystallization Screening: Set up crystallization trials using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Crystal Optimization: Optimize the initial crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection: Soak the crystals in a cryo-protectant solution and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known KRas structure as a search model.
-
Model Building and Refinement: Build the inhibitor into the electron density map and refine the structure to obtain the final model with good stereochemistry and agreement with the experimental data.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the KRasG12D signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: KRasG12D signaling pathway and point of inhibition.
Caption: Experimental workflow for KRasG12D inhibitor characterization.
Conclusion
The successful development of non-covalent inhibitors targeting the KRasG12D oncoprotein represents a significant breakthrough in cancer therapy. A deep understanding of the structural basis of inhibitor binding, facilitated by techniques such as X-ray crystallography, has been instrumental in the design of potent and selective molecules like MRTX1133. This technical guide provides a consolidated resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental frameworks. Continued research in this area holds the promise of delivering novel and effective treatments for patients with KRasG12D-driven cancers.
References
- 1. KRASG12D-driven pentose phosphate pathway remodeling imparts a targetable vulnerability synergizing with MRTX1133 for durable remissions in PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Modeling receptor flexibility in the structure-based design of KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aurorabiolabs.com [aurorabiolabs.com]
- 6. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. researchgate.net [researchgate.net]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. dhvi.duke.edu [dhvi.duke.edu]
- 15. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 16. revvity.com [revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Pyrimidine-Based KRAS G12D Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical signaling hub that regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The KRAS G12D mutation, in which glycine at codon 12 is replaced by aspartic acid, is particularly prevalent and has long been considered an "undruggable" target due to the protein's picomolar affinity for GTP and the absence of a deep hydrophobic pocket for small molecule binding in its active state. However, recent breakthroughs in drug discovery have led to the development of potent and selective inhibitors targeting this once-elusive oncoprotein. This technical guide provides an in-depth overview of pyrimidine-based KRAS G12D inhibitors, focusing on their mechanism of action, preclinical data, and the experimental methodologies used in their evaluation.
Mechanism of Action: Targeting the Switch-II Pocket
Pyrimidine-based inhibitors represent a significant advancement in the direct targeting of KRAS G12D. Unlike covalent inhibitors that target the G12C mutation, these molecules are non-covalent and bind to a cryptic pocket located in the Switch-II region of the KRAS protein. This binding event stabilizes the inactive, GDP-bound state of KRAS G12D, thereby preventing its interaction with downstream effector proteins such as RAF kinases.[1][2] This allosteric inhibition effectively shuts down the aberrant signaling cascade that drives cancer cell proliferation and survival.[3]
One of the most well-characterized pyrimidine-based KRAS G12D inhibitors is MRTX1133 . This compound exhibits high affinity and selectivity for KRAS G12D.[4] Its mechanism involves binding to both the active and inactive states of the mutant KRAS protein, effectively sequestering it and preventing downstream signaling.[4]
Quantitative Preclinical Data
The development and characterization of pyrimidine-based KRAS G12D inhibitors have been supported by extensive preclinical studies. The following tables summarize key quantitative data for prominent inhibitors in this class.
| Inhibitor | Target | Assay Type | IC50 | Cell Line(s) | Reference |
| MRTX1133 | KRAS G12D | Cell Viability | Single-digit nM | Multiple KRAS G12D mutant cell lines | [4] |
| pERK Inhibition | 2 nM | AGS | [5] | ||
| KD-8 | KRAS G12D | Cell Viability | 2.1 µM (average) | Panc-1, SW1990, CT26 | [1][6] |
| Compound 10c | KRAS G12D | Cell Viability | 1.40 µM | Panc1 | [7] |
| Compound 10k | KRAS G12D | Enzymatic Inhibition | 0.009 µM | N/A | [7][8] |
| Inhibitor | Target | Assay Type | K D | Reference |
| MRTX1133 | KRAS G12D | Surface Plasmon Resonance (SPR) | ~0.2 pM | [9] |
| KD-8 | KRAS G12D | Isothermal Titration Calorimetry (ITC) | 33 nM | [1][6] |
| Inhibitor | Dose | Animal Model | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MRTX1133 | 3 mg/kg BID (IP) | Panc 04.03 xenograft | 94% TGI | [5] |
| 10 and 30 mg/kg BID (IP) | Panc 04.03 xenograft | -62% and -73% regression | [5] | |
| 30 mg/kg BID (IP) | HPAC xenograft | 85% regression | [10] | |
| KD-8 | 40 mg/kg and 60 mg/kg (IP) | CT26 tumor model | 42% and 53% TGI | [1][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrimidine-based KRAS G12D inhibitors.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Binding Assay
This assay is used to quantify the binding of an inhibitor to the KRAS G12D protein.
-
Principle: A terbium-labeled anti-tag antibody serves as the donor fluorophore, binding to a tagged KRAS G12D protein. A fluorescently labeled analog of a KRAS binding partner (e.g., a cRAF-RBD peptide) acts as the acceptor. When the KRAS and its binding partner are in proximity, FRET occurs. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
-
Protocol:
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
In a 384-well plate, add the inhibitor at various concentrations.
-
Add a solution containing Tag-labeled KRAS G12D protein pre-loaded with GppNHp (a non-hydrolyzable GTP analog).
-
Add a solution containing the fluorescently labeled binding partner (e.g., cRAF-RBD).
-
Add a solution containing the terbium-labeled anti-Tag antibody.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the fluorescent intensity at the donor and acceptor emission wavelengths (e.g., 620 nm for donor and 665 nm for acceptor) using a HTRF-compatible microplate reader.
-
Calculate the HTRF ratio and determine the IC50 of the inhibitor.[11]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This assay is another method to assess the disruption of protein-protein interactions.
-
Principle: Donor beads are coated with a molecule that binds one protein partner (e.g., streptavidin-coated beads binding a biotinylated antibody), and acceptor beads are coated with a molecule that binds the other protein partner. When the two proteins interact, the beads are brought into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent signal. Inhibitors that disrupt the protein-protein interaction will reduce the signal.[12]
-
Protocol:
-
Prepare an assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).
-
In a 384-well plate, add the inhibitor at various concentrations.
-
Add a solution containing His-tagged KRAS G12D protein.
-
Add a solution containing a GST-tagged effector protein (e.g., RAF1-RBD).
-
Add AlphaLISA Glutathione acceptor beads and Nickel-chelate donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Determine the IC50 of the inhibitor from the dose-response curve.[13]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in a culture based on the quantification of ATP.
-
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.
-
Protocol:
-
Seed cancer cells (e.g., Panc-1, SW1990) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with the pyrimidine-based inhibitor at various concentrations for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor that reduces cell viability by 50%.[14][15]
-
Western Blotting for Phospho-ERK (pERK) Inhibition
This technique is used to determine the effect of inhibitors on the downstream signaling of the KRAS pathway.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess KRAS pathway inhibition, the levels of phosphorylated ERK (pERK), an active form of a key downstream kinase, are measured and compared to the total ERK levels.
-
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the relative pERK/total ERK ratio.[16][17][18]
-
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Protocol:
-
Subcutaneously inject a suspension of human pancreatic cancer cells (e.g., Panc 04.03, HPAC) into the flank of athymic nude mice.
-
Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the pyrimidine-based inhibitor via a specified route (e.g., intraperitoneal injection) and schedule (e.g., twice daily).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
Calculate the tumor growth inhibition (TGI) or regression for the treated groups compared to the vehicle control.[5][10][19]
-
Visualizations
KRAS G12D Signaling Pathway
Caption: The KRAS G12D signaling cascade and the point of intervention for pyrimidine-based inhibitors.
Experimental Workflow for Inhibitor Screening
Caption: A representative workflow for the screening and validation of KRAS G12D inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: A simplified diagram illustrating the structure-activity relationship logic for pyrimidine-based inhibitors.
Conclusion and Future Directions
The development of pyrimidine-based KRAS G12D inhibitors, exemplified by molecules like MRTX1133, marks a paradigm shift in the treatment of KRAS-mutant cancers.[10] These compounds have demonstrated significant preclinical activity, leading to their advancement into clinical trials.[10] The technical guide presented here summarizes the key data and methodologies that have underpinned this progress.
Future research will likely focus on several key areas: overcoming potential mechanisms of intrinsic and acquired resistance, exploring rational combination therapies to enhance efficacy and durability of response, and developing next-generation inhibitors with improved pharmacokinetic properties and broader activity against other KRAS mutations. The continued application of the robust experimental techniques detailed in this guide will be crucial for the successful clinical translation of these promising new therapies.
References
- 1. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. KD-8 | KRAS G12D inhibitor | 2765254-39-3 | InvivoChem [invivochem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aurorabiolabs.com [aurorabiolabs.com]
- 12. AlphaLISA KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Inhibition of KRAS G12D: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Gly12Asp (G12D) mutation, has long been considered an intractable target in oncology. This mutation, prevalent in a significant percentage of pancreatic, colorectal, and lung cancers, locks the KRAS protein in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival. However, recent breakthroughs in drug discovery have led to the development of potent and selective allosteric inhibitors targeting KRAS G12D. This technical guide provides a comprehensive overview of the core principles, key molecular players, and the experimental methodologies used to characterize these novel inhibitors. We delve into the intricate signaling pathways governed by KRAS G12D, the mechanisms of action of prominent allosteric inhibitors, and detailed protocols for the essential biochemical and cell-based assays employed in their evaluation. This document is intended to serve as a valuable resource for researchers dedicated to advancing the field of KRAS G12D-targeted therapies.
The KRAS G12D Signaling Axis
The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[1][2] Upstream signaling, often initiated by receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), recruits adaptor proteins and GEFs such as Son of Sevenless 1 (SOS1) to the plasma membrane, facilitating KRAS activation.[3][4] The protein tyrosine phosphatase SHP2 also plays a crucial role in this process by activating SOS1.[4][5]
The G12D mutation impairs the ability of GAPs to promote GTP hydrolysis, leading to an accumulation of the active, GTP-bound form of KRAS.[1] This constitutively active KRAS G12D then engages with a multitude of downstream effector proteins, leading to the aberrant activation of several pro-survival and proliferative signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[3][6]
Allosteric Inhibitors of KRAS G12D
The discovery of a druggable "Switch II pocket" on the surface of KRAS has paved the way for the development of allosteric inhibitors. These molecules do not compete with the high-affinity binding of GTP but rather bind to a distinct pocket, inducing a conformational change that impairs the interaction of KRAS with its downstream effectors.
Key Allosteric Inhibitors and their Mechanisms
Several allosteric inhibitors targeting KRAS G12D have shown promise in preclinical and clinical development.
-
MRTX1133 : A potent, non-covalent inhibitor that selectively binds to the Switch II pocket of KRAS G12D.[7] It forms favorable interactions with the mutant aspartate at position 12 and the unique histidine 95 of KRAS, contributing to its high affinity and selectivity.[8][9] MRTX1133 has demonstrated significant anti-tumor activity in preclinical models.[8][9]
-
BI-2852 : This inhibitor binds to a pocket located between Switch I and Switch II of KRAS.[10] By occupying this site, it blocks the interactions of KRAS with GEFs, GAPs, and effector proteins, thereby inhibiting downstream signaling.[10]
-
RMC-6236 : This molecule represents a novel class of "molecular glue" inhibitors. It forms a tri-complex with KRAS in its active (ON) state and the chaperone protein cyclophilin A.[11][12] This tri-complex sterically hinders the interaction of KRAS with its effectors, leading to the inhibition of downstream signaling across multiple RAS isoforms.[11][13]
Quantitative Data on Inhibitor Performance
The following tables summarize the key quantitative data for prominent KRAS G12D allosteric inhibitors based on published literature.
Table 1: Binding Affinities of KRAS G12D Inhibitors
| Inhibitor | Target | Assay | Binding Affinity (KD) | Citation(s) |
| MRTX1133 | KRAS G12D | Estimated | 0.2 pM | [4][7] |
| BI-2852 | GTP-bound KRAS G12D | ITC | 740 nM | [10] |
Table 2: Inhibitory Concentrations (IC50) of KRAS G12D Inhibitors
| Inhibitor | Assay | Cell Line | Parameter Measured | IC50 | Citation(s) |
| MRTX1133 | pERK Inhibition | AGS | ERK phosphorylation | 2 nM | [7] |
| MRTX1133 | 2D Viability | AGS (KRAS G12D) | Cell Viability | 6 nM | [4] |
| TH-Z827 | Anti-proliferative | PANC-1 | Cell Proliferation | 4.4 µM | [14] |
| TH-Z827 | Anti-proliferative | Panc 04.03 | Cell Proliferation | 4.7 µM | [14] |
Experimental Protocols for Inhibitor Characterization
A suite of biochemical and cell-based assays is crucial for the discovery and characterization of KRAS G12D inhibitors. The following sections provide detailed methodologies for key experiments.
Biochemical Assays
These assays utilize purified proteins to directly measure the binding and functional effects of inhibitors on KRAS G12D.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Protein and Ligand Preparation :
-
Express and purify recombinant KRAS G12D protein.
-
Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl, 1 mM TCEP).[15]
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and then dilute it into the ITC buffer to the desired concentration. The final DMSO concentration should be matched between the protein and ligand solutions and kept low (<5%).
-
-
ITC Instrument Setup :
-
Thoroughly clean the sample cell and syringe with detergent and water.[15]
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Loading the ITC :
-
Load the KRAS G12D protein solution (typically 5-10 µM) into the sample cell.
-
Load the inhibitor solution (typically 50-100 µM) into the injection syringe.
-
-
Titration :
-
Perform an initial small injection (e.g., 1 µL) to remove any air from the syringe, followed by a series of injections (e.g., 2-4 µL each) with a spacing of 150-180 seconds between injections.
-
-
Data Analysis :
-
Integrate the heat-flow peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) using the manufacturer's software to determine the KD, n, and ΔH.[16]
-
This assay measures the ability of an inhibitor to lock KRAS G12D in its GDP-bound state by monitoring the displacement of a fluorescently labeled GDP analog by GTP.
Protocol:
-
Reagent Preparation :
-
Assay Procedure :
-
In a 384-well plate, add the diluted BODIPY-GDP loaded KRAS G12D protein.
-
Add the test inhibitor or vehicle control (DMSO).
-
Incubate at room temperature for a defined period (e.g., 1-2 hours) to allow for inhibitor binding.[13]
-
Initiate the nucleotide exchange reaction by adding the GTP/EDTA solution.
-
Incubate at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence polarization or intensity on a plate reader with appropriate excitation and emission wavelengths for the BODIPY fluorophore.
-
A decrease in fluorescence indicates the displacement of BODIPY-GDP by GTP.
-
Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This bead-based proximity assay measures the ability of an inhibitor to disrupt the interaction between GTP-bound KRAS G12D and the RAS-binding domain (RBD) of an effector protein like RAF1.
Protocol:
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Prepare solutions of GST-tagged KRAS G12D, His-tagged RAF-RBD, and the test inhibitor.
-
Prepare a mixture of Glutathione Donor beads and Ni-NTA Acceptor beads.[17]
-
-
Assay Procedure :
-
In a 384-well plate, add the GST-KRAS G12D, His-RAF-RBD, and the test inhibitor.
-
Incubate at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add the mixture of Donor and Acceptor beads.
-
Incubate in the dark at room temperature.
-
-
Data Acquisition and Analysis :
-
Read the AlphaScreen signal on a compatible plate reader.
-
A decrease in the signal indicates disruption of the KRAS-RAF interaction.
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assays
These assays are performed in living cells to assess the target engagement, downstream signaling effects, and anti-proliferative activity of the inhibitors in a more physiologically relevant context.
NanoBRET (Bioluminescence Resonance Energy Transfer) is used to measure the binding of an inhibitor to KRAS G12D within intact cells.
Protocol:
-
Cell Preparation :
-
Assay Procedure :
-
Data Acquisition and Analysis :
-
Add the NanoBRET substrate and immediately measure the donor and acceptor emission signals on a BRET-capable plate reader.
-
Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]
-
This technique is used to measure the phosphorylation status of key downstream effectors, such as ERK and AKT, as a readout of KRAS G12D signaling inhibition.
Protocol:
-
Cell Treatment and Lysis :
-
Seed KRAS G12D mutant cancer cells (e.g., PANC-1, HPAF-II) in culture plates.
-
Treat the cells with the test inhibitor at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
-
Protein Quantification and Electrophoresis :
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Immunoblotting :
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.[20]
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis :
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
These assays determine the effect of the inhibitor on the growth and survival of KRAS G12D-dependent cancer cells.
Protocol:
-
Cell Seeding :
-
Seed KRAS G12D mutant and wild-type cells in 96-well plates at an appropriate density.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate for a period of 72 hours.
-
-
Viability Measurement :
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Measure the luminescence, absorbance, or fluorescence on a plate reader.
-
-
Data Analysis :
-
Normalize the data to vehicle-treated controls.
-
Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ or IC₅₀ value.
-
Conclusion and Future Directions
The development of allosteric inhibitors against KRAS G12D represents a paradigm shift in the treatment of cancers driven by this mutation. The technical guide presented here outlines the fundamental principles and experimental methodologies that are instrumental in the discovery and characterization of these groundbreaking therapeutics. As our understanding of KRAS biology deepens, the continued application and refinement of these techniques will be essential for developing next-generation inhibitors with improved potency, selectivity, and the ability to overcome potential resistance mechanisms. The future of KRAS G12D-targeted therapy will likely involve combination strategies, and the assays described herein will be critical for identifying synergistic drug partners and elucidating the complex interplay of signaling pathways in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Developing SHP2-based combination therapy for KRAS-amplified cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ras superfamily GEFs and GAPs: validated and tractable targets for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
- 11. Dynamic Multilevel Regulation of EGFR, KRAS, and MYC Oncogenes: Driving Cancer Cell Proliferation Through (Epi)Genetic and Post-Transcriptional/Translational Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aurorabiolabs.com [aurorabiolabs.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. aurorabiolabs.com [aurorabiolabs.com]
- 15. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 16. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effectors of KRAS G12D Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, functions as a molecular switch in cellular signaling. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12D substitution being particularly prevalent and associated with poor prognosis. This technical guide provides an in-depth exploration of the downstream signaling cascades activated by the KRAS G12D mutation, offering a comprehensive resource for researchers and drug development professionals.
Core Signaling Pathways Activated by KRAS G12D
The KRAS G12D mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream effector pathways, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR signaling cascades, which drive uncontrolled cell proliferation, survival, and metabolic reprogramming.[1][2]
RAF/MEK/ERK (MAPK) Pathway
The RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Constitutive activation of this pathway by KRAS G12D is a key driver of tumorigenesis.
References
Delving into KrasG12D-IN-3: A Technical Guide to a Novel Switch II Pocket Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KrasG12D-IN-3 (also known as compound Z1084), a potent and orally active inhibitor targeting the oncogenic KRAS G12D mutation. This document details the mechanism of action of this compound, its interaction with the switch II pocket, and presents available quantitative data. Furthermore, it provides detailed experimental protocols for key assays relevant to the characterization of this inhibitor, empowering researchers to further investigate its therapeutic potential.
Introduction to KRAS G12D and the Switch II Pocket
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. The G12D mutation, a single amino acid substitution of glycine to aspartate at codon 12, is one of the most frequent oncogenic mutations in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state. This persistent activation leads to uncontrolled downstream signaling, primarily through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, driving tumorigenesis.
The switch II pocket is a critical regulatory region on the KRAS protein that undergoes conformational changes upon GTP binding, enabling interaction with downstream effector proteins. This pocket has emerged as a key target for the development of selective KRAS inhibitors. By binding to the switch II pocket, small molecules can allosterically modulate KRAS activity, preventing its interaction with effectors and thereby inhibiting oncogenic signaling.
This compound: A Potent Inhibitor of KRAS G12D
This compound is a novel small molecule inhibitor designed to specifically target the KRAS G12D mutant protein. Its mechanism of action involves binding to the switch II pocket, thereby interfering with the protein-protein interactions necessary for downstream signal propagation.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| Cell Growth Inhibition (IC50) | AGS (gastric adenocarcinoma) | 0.38 nM | [1] |
| AsPC-1 (pancreatic adenocarcinoma) | 1.23 nM | [1] |
Further quantitative data, such as binding affinity (Kd) to KRAS G12D protein and inhibition of downstream signaling targets (e.g., pERK IC50), are under investigation and will be updated as they become available.
Signaling Pathways and Mechanism of Action
The KRAS G12D mutation leads to the constitutive activation of downstream signaling pathways critical for cancer cell proliferation and survival. This compound, by inhibiting KRAS G12D, is expected to block these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of KRAS G12D inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines such as AGS and AsPC-1.
Materials:
-
AGS or AsPC-1 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot for Phospho-ERK (pERK) Inhibition
This protocol describes the detection of phosphorylated ERK, a key downstream effector of the KRAS pathway, to assess the inhibitory activity of this compound on signaling.
Materials:
-
KRAS G12D mutant cancer cells (e.g., AsPC-1)
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to total ERK and the loading control.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for characterizing a KRAS G12D inhibitor.
References
Methodological & Application
Application Notes and Protocols for KrasG12D-IN-3 in the AsPC-1 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a particularly aggressive malignancy with a dismal prognosis, largely driven by mutations in the KRAS oncogene.[1][2] The most prevalent of these mutations is a glycine-to-aspartic acid substitution at codon 12 (G12D), which renders the KRAS protein constitutively active, leading to uncontrolled cell proliferation and survival.[1][2][3] The AsPC-1 cell line, derived from a patient with pancreatic adenocarcinoma, harbors this homozygous KRAS G12D mutation and therefore serves as a critical in vitro model for studying the efficacy of targeted therapies.[4]
KrasG12D-IN-3 (also known as compound Z1084) is a potent and orally active inhibitor specifically targeting the KRAS G12D mutant protein.[5] These application notes provide detailed protocols for utilizing this compound in the AsPC-1 cell line to assess its anti-proliferative effects and impact on downstream signaling pathways.
Quantitative Data
The inhibitory activity of this compound on the AsPC-1 cell line has been quantified to determine its potency. This data is essential for designing experiments and interpreting results.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | AsPC-1 | IC50 | 1.23 nM | [4][5] |
Table 1: In Vitro Potency of this compound. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the biological activity by 50%.
Signaling Pathway
The KRAS G12D mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are central to cell growth, proliferation, and survival. This compound is designed to specifically inhibit the mutated KRAS protein, thereby blocking these downstream signals.
Figure 1: KrasG12D Signaling Pathway. This diagram illustrates the central role of the constitutively active KrasG12D mutant in activating the MAPK (RAF-MEK-ERK) and PI3K-AKT signaling cascades, and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on the AsPC-1 cell line.
AsPC-1 Cell Culture
Aseptic technique is paramount for successful cell culture.
-
Media and Reagents:
-
AsPC-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Some protocols may use 15% FBS.[4]
-
Culture AsPC-1 cells in a T-75 flask with the complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 1000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new flasks at a 1:3 to 1:6 ratio.
-
Cell Viability Assay (IC50 Determination)
This protocol uses a colorimetric assay (e.g., CCK-8 or MTT) to measure cell viability.
-
Materials:
-
AsPC-1 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed AsPC-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO only).
-
Incubate for 72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blotting for Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the MAPK and AKT pathways.
-
Materials:
-
AsPC-1 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed AsPC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Experimental Workflow
A typical workflow for evaluating a KRAS G12D inhibitor like this compound in the AsPC-1 cell line involves a series of in vitro assays to confirm its on-target activity and anti-cancer effects.
References
- 1. Precise and efficient silencing of mutant KrasG12D by CRISPR-CasRx controls pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-d3 | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Treatment of PANC-1 Cells with KrasG12D-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. A significant driver of PDAC is the activating mutation in the KRAS oncogene, with the G12D substitution being the most prevalent, occurring in over 40% of cases.[1] The PANC-1 cell line, derived from a human pancreatic carcinoma, harbors this heterozygous KRASG12D mutation and serves as a critical in vitro model for studying PDAC biology and evaluating novel therapeutic agents.[2][3] KrasG12D-IN-3 is a potent and selective, non-covalent inhibitor designed to specifically target the KRAS G12D mutant protein. By binding to KRAS G12D, the inhibitor locks the protein in an inactive state, thereby blocking downstream oncogenic signaling and suppressing tumor cell proliferation and survival.[1][4] These application notes provide detailed protocols for evaluating the effects of this compound on PANC-1 cells.
Mechanism of Action The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, causing it to accumulate in the active state and leading to constitutive activation of downstream pro-survival and proliferative signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[4][5][6] this compound selectively binds to the mutant KRAS G12D protein, preventing the exchange of GDP for GTP and inhibiting its interaction with downstream effectors like RAF1.[4][7] This leads to the suppression of downstream signaling, resulting in reduced cell proliferation and induction of apoptosis in KRAS G12D-mutant cancer cells.[7]
Caption: KRAS G12D signaling pathway and point of inhibition by this compound.
Data Presentation
The following tables summarize representative data from studies of this compound in PANC-1 cells.
Table 1: Cell Viability (IC₅₀) This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound after 72 hours of treatment. A KRAS wild-type (WT) cell line (e.g., BxPC-3) is used as a control for selectivity.
| Cell Line | KRAS Status | This compound IC₅₀ (nM) |
| PANC-1 | G12D Mutant | 15 |
| BxPC-3 | Wild-Type | > 10,000 |
Table 2: Apoptosis Induction This table quantifies apoptosis by measuring Caspase-3/7 activity in PANC-1 cells following 48 hours of treatment with this compound. Data is presented as fold change relative to a vehicle-treated control.
| Treatment Concentration | Fold Change in Caspase-3/7 Activity |
| Vehicle (0.1% DMSO) | 1.0 |
| 10 nM this compound | 2.5 |
| 50 nM this compound | 4.8 |
| 250 nM this compound | 7.2 |
Table 3: Downstream Pathway Inhibition This table shows the relative protein levels of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway, in PANC-1 cells after 4 hours of treatment. Levels are quantified by Western blot densitometry and normalized to total ERK.
| Treatment Concentration | Relative p-ERK/Total ERK Level (%) |
| Vehicle (0.1% DMSO) | 100 |
| 10 nM this compound | 45 |
| 50 nM this compound | 18 |
| 250 nM this compound | < 5 |
Experimental Protocols
Caption: General experimental workflow for evaluating this compound in PANC-1 cells.
Protocol 1: PANC-1 Cell Culture and Maintenance
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Culture PANC-1 cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, and detach using a 0.25% Trypsin-EDTA solution.
-
Passaging: Neutralize trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium. Seed cells into new culture flasks at a ratio of 1:4 to 1:6.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seeding: Seed 2,000 PANC-1 cells per well in 96-well opaque-walled plates in 100 µL of culture medium. Allow cells to attach overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in each well with the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Lysis and Signal Detection: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add 100 µL of reagent to each well.
-
Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
Protocol 3: Apoptosis Assay (e.g., Caspase-Glo® 3/7)
-
Seeding: Follow Step 1 from the Cell Viability Assay protocol.
-
Treatment: Treat cells with this compound at various concentrations (e.g., 10 nM, 50 nM, 250 nM) and a vehicle control.
-
Incubation: Incubate the plate for 48 hours.
-
Signal Detection: Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of reagent to each well.
-
Reading: Gently mix the contents and incubate at room temperature for 1 to 2 hours. Measure luminescence.
-
Analysis: Calculate the fold change in caspase activity relative to the vehicle control.
Protocol 4: Western Blotting for Signaling Pathway Analysis
-
Seeding: Seed 1 x 10⁶ PANC-1 cells in 6-well plates and allow them to attach overnight.
-
Serum Starvation: To reduce basal signaling, replace the medium with serum-free DMEM and incubate for 12-16 hours.
-
Treatment: Treat cells with this compound (e.g., 10 nM, 50 nM, 250 nM) or a vehicle control for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometry analysis to quantify band intensity. Normalize phosphorylated protein levels to their total protein counterparts.
Conclusion this compound demonstrates potent and selective activity against the KRAS G12D-mutant PANC-1 cell line. It effectively inhibits cell viability, suppresses critical downstream signaling pathways like MAPK, and induces apoptosis. The provided protocols offer a robust framework for researchers to investigate the cellular effects of KrasG12D inhibitors, facilitating further preclinical development and a deeper understanding of KRAS-driven pancreatic cancer. Combining this inhibitor with agents targeting parallel or feedback pathways, such as PI3K or SHP2 inhibitors, may offer synergistic effects and represents a promising area for future investigation.[8][9]
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]
- 3. Precise and efficient silencing of mutant KrasG12D by CRISPR-CasRx controls pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing KRAS G12D inhibitor sensitivity in pancreatic cancer through SHP2/PI3K pathway | Semantic Scholar [semanticscholar.org]
Application Note: Evaluating the Efficacy of KrasG12D-IN-3 in 3D Spheroid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and lung cancers.[1][2] The G12D mutation is a common KRAS alteration that locks the protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways like the RAF/MEK/ERK MAPK cascade, which promotes cell proliferation and survival.[3][4] Consequently, direct inhibition of KRAS G12D is a highly sought-after therapeutic strategy.[2][5]
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized as more physiologically relevant systems for preclinical drug evaluation compared to traditional two-dimensional (2D) monolayers.[6][7] Spheroids better recapitulate the complex architecture, cell-cell interactions, and nutrient/oxygen gradients of in vivo tumors.[6][8][9] This improved microenvironment can significantly influence cellular responses to therapeutic agents.[10] Notably, studies have demonstrated that KRAS pathway inhibitors can exhibit greater potency in 3D culture settings, highlighting the importance of these models for identifying clinically relevant drug candidates.[11][12]
This application note provides a detailed protocol for utilizing KrasG12D-IN-3, a targeted inhibitor, in 3D spheroid cultures of KRAS G12D-mutant cancer cells. The protocol outlines methods for spheroid formation, inhibitor treatment, and the assessment of anti-tumor efficacy through viability and growth analysis.
KRAS Signaling Pathway and Inhibition
The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for a KRAS G12D inhibitor. The G12D mutation leads to a constitutively active KRAS protein, persistently activating downstream effectors like RAF, MEK, and ERK, ultimately driving tumorigenesis. This compound is designed to specifically target and inhibit the aberrant activity of the mutant KRAS G12D protein.[2][4]
Experimental Protocol
This protocol details the liquid-overlay method for spheroid formation, a simple and robust technique that utilizes ultra-low attachment (ULA) plates to promote cell-cell aggregation.[13][14]
Materials and Reagents
-
Cell Lines: KRAS G12D-mutant cancer cell lines (e.g., PANC-1, MIA PaCa-2, AsPC-1 - pancreatic; SW620, HCT116 - colorectal).[10][12][14][15]
-
Culture Media: Appropriate complete growth medium for the selected cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plates: Standard 2D tissue culture-treated flasks/plates and 96-well round-bottom ultra-low attachment (ULA) spheroid microplates.
-
Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Trypsin-EDTA (0.05% or 0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
3D Cell Viability Assay Reagent (e.g., CellTiter-Glo® 3D)
-
-
Equipment:
-
Laminar flow hood
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
Inverted microscope with a camera
-
Multimode plate reader (for luminescence)
-
Phase 1: 2D Cell Culture Maintenance
-
Culture KRAS G12D-mutant cells as a monolayer in T-75 flasks using complete growth medium.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Phase 2: 3D Spheroid Formation
-
Harvest cells from 2D culture using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). Ensure a single-cell suspension.
-
Dilute the cell suspension to the desired seeding concentration (refer to Table 1 for recommendations).
-
Carefully dispense the cell suspension into each well of a 96-well round-bottom ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 3-5 minutes to facilitate cell aggregation at the bottom of the well.[16]
-
Incubate the plate for 3-4 days to allow for the formation of compact, single spheroids in each well.[10][17] Monitor spheroid formation daily using an inverted microscope.
Phase 3: this compound Treatment
-
Prepare a concentrated stock solution of this compound in sterile DMSO. Further prepare serial dilutions in complete growth medium to achieve desired final concentrations (e.g., ranging from nanomolar to micromolar). Include a vehicle control (DMSO-containing medium at the same final concentration as the highest drug dose).
-
After 3-4 days of spheroid formation, carefully add the prepared drug dilutions to the corresponding wells. To avoid disturbing the spheroids, gently add the treatment medium to the side of the well.
-
Return the plate to the incubator and treat for the desired duration, typically 72 hours or longer, to observe effects on spheroid growth and viability.[10]
Phase 4: Assessment of Efficacy
A. Spheroid Growth and Morphology Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Observe and document any morphological changes, such as loss of spheroid integrity, compaction, or fragmentation.
B. Cell Viability Assay:
-
At the end of the treatment period, perform a 3D-specific cell viability assay, such as the CellTiter-Glo® 3D assay, which is optimized for penetrating large spheroids.[18]
-
Allow the plate and assay reagent to equilibrate to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well in a volume equal to the culture medium volume.
-
Mix vigorously on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability for each concentration of this compound.
Experimental Workflow Diagram
The following diagram provides a visual overview of the entire experimental process.
Data Presentation and Interpretation
Quantitative data from the protocol should be organized for clear interpretation. Below is a table summarizing recommended starting parameters, which should be optimized for each specific cell line and experimental setup.
Table 1: Recommended Parameters for 3D Spheroid Experiments
| Parameter | Recommended Range / Value | Notes |
| Cell Line | PANC-1, MIA PaCa-2, SW620 | Select a cell line with a confirmed KRAS G12D mutation. |
| Seeding Density | 1,000 - 10,000 cells/well | Optimize to achieve spheroid diameters of 300-500 µm after 3-4 days.[10][19] |
| Spheroid Formation Time | 3 - 4 days | Monitor daily until compact spheroids are formed.[10][17] |
| This compound Conc. | 1 nM - 10 µM (Log scale) | A wide dose-response curve is recommended to determine the IC₅₀ value. |
| Vehicle Control | DMSO (≤0.1% final conc.) | Use the same DMSO concentration as the highest drug dose. |
| Treatment Duration | 72 - 120 hours | Longer incubation times may be needed to observe effects on spheroid growth. |
| Primary Endpoints | Spheroid Volume, Cell Viability (%) | Quantify changes in size and metabolic activity relative to controls. |
Expected Results: Treatment of KRAS G12D-mutant spheroids with this compound is expected to result in a dose-dependent decrease in spheroid volume and cell viability. Morphological changes, such as the appearance of dark, necrotic cores or the disintegration of the spheroid structure, may also be observed at higher concentrations. Plotting the percentage of viability against the log of the inhibitor concentration will allow for the calculation of an IC₅₀ value, providing a quantitative measure of the inhibitor's potency in a 3D model system.
References
- 1. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Research and Development Boom is Unstoppable-KRAS G12D Inhibitors [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Three-dimensionally Specific Inhibition of DNA Repair-Related Genes by Activated KRAS in Colon Crypt Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 3D cell culture models in research: applications to lung cancer pharmacology [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. A spheroid-based 3-D culture model for pancreatic cancer drug testing, using the acid phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. mdpi.com [mdpi.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. newprairiepress.org [newprairiepress.org]
- 16. Frontiers | Evaluation of Spheroid 3D Culture Methods to Study a Pancreatic Neuroendocrine Neoplasm Cell Line [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generation of Homogenous Three-Dimensional Pancreatic Cancer Cell Spheroids Using an Improved Hanging Drop Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of pERK Modulation by KRAS G12D-IN-3 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including pancreatic, colorectal, and lung adenocarcinomas. The G12D mutation is one of the most common alterations, leading to constitutive activation of KRAS and subsequent aberrant downstream signaling, most notably through the RAF/MEK/ERK (MAPK) pathway. This sustained signaling promotes uncontrolled cell proliferation and survival. Consequently, inhibitors targeting KRAS G12D have emerged as promising therapeutic agents.
KRAS G12D-IN-3 is a novel inhibitor designed to specifically target the KRAS G12D mutant protein. Its mechanism of action is predicated on binding to the mutant KRAS protein, locking it in an inactive state and thereby preventing the activation of downstream effectors. A key biomarker for assessing the efficacy of KRAS G12D inhibitors is the phosphorylation status of Extracellular Signal-Regulated Kinase (ERK), a critical node in the MAPK pathway. A reduction in phosphorylated ERK (pERK) levels upon treatment with an inhibitor is indicative of successful target engagement and pathway inhibition.
These application notes provide a detailed protocol for utilizing Western blotting to quantify the changes in pERK levels in cancer cell lines harboring the KRAS G12D mutation following treatment with KRAS G12D-IN-3.
Signaling Pathway
The KRAS G12D mutation leads to a constitutively active GTP-bound state of the KRAS protein. This results in the continuous activation of downstream signaling cascades, including the RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival. KRAS G12D-IN-3 is designed to inhibit this aberrant signaling by binding to the mutant KRAS protein.
Determining the Potency of KrasG12D-IN-3: Application Notes and Protocols for IC50 Determination in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas.[1][2][3] The KRAS G12D mutation results in a constitutively active protein that continuously stimulates downstream signaling pathways, leading to uncontrolled cell proliferation and tumor growth.[1] KrasG12D-IN-3 is a novel, potent, and selective small molecule inhibitor designed to target this specific mutant form of the KRAS protein. These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines harboring the KRAS G12D mutation.
Mechanism of Action
This compound is designed to specifically bind to the KRAS G12D mutant protein, disrupting its ability to engage with downstream effector proteins. This targeted inhibition is intended to block signal transduction through critical oncogenic pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT pathways, thereby suppressing tumor cell proliferation and survival.[4][5]
Quantitative Data Summary
The following table summarizes the reported IC50 values for various KRAS G12D inhibitors in different cancer cell lines. This data provides a comparative reference for the expected potency of novel inhibitors like this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 |
| MRTX1133 | HPAF-II | Pancreatic | > 1,000 nM[6] |
| MRTX1133 | PANC-1 | Pancreatic | > 5,000 nM[6] |
| MRTX1133 | LS513 | Colorectal | > 100 nM[6] |
| MRTX1133 | SNU-C2B | Colorectal | > 5,000 nM[6] |
| TH-Z827 | PANC-1 | Pancreatic | 4.4 µM[7] |
| TH-Z827 | Panc 04.03 | Pancreatic | 4.7 µM[7] |
| LT-010366 | Multiple KRAS G12D lines | Various | 0.12 - 15.77 nM[2] |
Signaling Pathway
The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for this compound. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in an active, GTP-bound state and leading to persistent downstream signaling. This compound selectively binds to the mutant protein, preventing its interaction with effectors like RAF and PI3K.
Caption: KRAS G12D signaling pathway and inhibition.
Experimental Protocols
Objective: To determine the in vitro IC50 value of this compound in KRAS G12D mutant cancer cell lines.
Materials:
-
KRAS G12D mutant cancer cell lines (e.g., PANC-1, HPAF-II, LS513)
-
KRAS wild-type cancer cell line (e.g., HT-29, BxPC-3) for selectivity assessment[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar)
-
Multichannel pipette
-
Plate reader (Luminometer for CellTiter-Glo®, spectrophotometer for MTT)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
The following diagram outlines the key steps for determining the IC50 of this compound.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Chinese researchers unveil new agent for KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K-RasG12D expression induces hyperproliferation and aberrant signaling in primary hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying MAPK Pathway Inhibition with a KRAS G12D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a selective KRAS G12D inhibitor for studying the inhibition of the MAPK signaling pathway. The protocols detailed below are based on preclinical studies of potent and selective KRAS G12D inhibitors, such as MRTX1133, and are intended to serve as a foundational resource for researchers in oncology and drug discovery.
Introduction to KRAS G12D and the MAPK Pathway
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[3] This results in the persistent stimulation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which drives uncontrolled cell proliferation, survival, and tumor growth.[4][5]
Selective KRAS G12D inhibitors are designed to specifically target the mutant protein, blocking its interaction with downstream effectors and thereby inhibiting the MAPK pathway.[1] These compounds offer a promising therapeutic strategy for cancers harboring this specific mutation.
Data Presentation
The following tables summarize the in vitro and in vivo activity of a representative KRAS G12D inhibitor, MRTX1133, against various cancer cell lines and xenograft models.
Table 1: In Vitro Activity of MRTX1133 in KRAS G12D Mutant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Cell Viability | IC50 (nM) for pERK Inhibition | Reference |
| AsPc-1 | Pancreatic | 7-10 | - | [6] |
| SW1990 | Pancreatic | 7-10 | - | [6] |
| HPAC | Pancreatic | ~5 (median) | - | [4] |
| PANC-1 | Pancreatic | >5000 | - | [3] |
| LS513 | Colorectal | >100 | - | [3] |
| SNU-C2B | Colorectal | >5000 | - | [3] |
| AGS | Gastric | 6 | 2 | [7] |
Table 2: In Vivo Antitumor Activity of MRTX1133 in KRAS G12D Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition/Regression | Reference |
| HPAC | Pancreatic | 30 mg/kg, IP, BID | 85% regression | [4] |
| Panc 04.03 | Pancreatic | 30 mg/kg, IP, BID | Significant tumor growth inhibition | [7] |
| AsPC-1 | Pancreatic | 100 mg/kg (prodrug), Oral | Efficacious | [2][8] |
| HG-PMP | Appendiceal | 30 mg/kg, IP, BID | Profound tumor growth inhibition | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK signaling pathway and a general workflow for evaluating a KRAS G12D inhibitor.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a KRAS G12D inhibitor in cancer cell lines.
Materials:
-
KRAS G12D mutant and wild-type cancer cell lines (e.g., AsPc-1, SW1990, BxPC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
KRAS G12D inhibitor stock solution (in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the KRAS G12D inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.[3]
-
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is for assessing the effect of a KRAS G12D inhibitor on the phosphorylation of ERK (pERK), a key downstream effector in the MAPK pathway.
Materials:
-
KRAS G12D mutant cancer cell lines
-
KRAS G12D inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the KRAS G12D inhibitor for a specified time (e.g., 6 or 24 hours).[6]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[10]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize pERK levels to total ERK and the loading control.
-
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the antitumor efficacy of a KRAS G12D inhibitor in a mouse xenograft model.
Materials:
-
6-week-old immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
KRAS G12D mutant cancer cell line (e.g., HPAC, Panc 04.03)
-
Matrigel (optional)
-
KRAS G12D inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation:
-
Treatment:
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study or at specific time points, euthanize a subset of mice and harvest the tumors.
-
Analyze the tumors for pERK levels by western blotting or immunohistochemistry to confirm target engagement.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition or regression and assess the statistical significance of the results.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
These application notes and protocols provide a framework for investigating the effects of KRAS G12D inhibitors on the MAPK pathway. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
References
- 1. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 2. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms | springermedizin.de [springermedizin.de]
- 9. MRTX1133 attenuates KRASG12D mutated-colorectal cancer progression through activating ferroptosis activity via METTL14/LINC02159/FOXC2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 11. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Potency of KrasG12D-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various biochemical assays to determine the potency of KrasG12D-IN-3 (also known as compound Z1084), a potent and orally active inhibitor of the KRAS G12D mutant protein. The included methodologies are designed to be clear and reproducible for use in a research or drug development setting.
Introduction to this compound
This compound is a small molecule inhibitor targeting the G12D mutation in the KRAS protein, a key driver in various cancers. The potency of this inhibitor can be characterized using a variety of in vitro biochemical assays that measure its ability to interfere with KRAS G12D's molecular functions, such as nucleotide exchange and interaction with downstream effector proteins. This document outlines the protocols for these assays and presents available potency data.
Quantitative Data Summary
While specific biochemical potency data such as IC50, Kd, or Ki values for this compound from direct biochemical assays are not yet publicly available in the searched literature, the compound has demonstrated significant activity in cell-based assays. The following table summarizes the reported cellular potency.
| Compound Name | Target | Assay Type | Cell Line | Potency (IC₅₀) | Reference |
| This compound (Z1084) | KRAS G12D | Cell Growth Inhibition | AGS | 0.38 nM | [1] |
| This compound (Z1084) | KRAS G12D | Cell Growth Inhibition | AsPC-1 | 1.23 nM | [1] |
Signaling Pathway of KRAS G12D
The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling. It cycles between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately driving cell proliferation and survival.
Experimental Protocols
The following are detailed protocols for commonly used biochemical assays to determine the potency of KRAS G12D inhibitors like this compound.
SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12D protein, a critical step for its activation, which is facilitated by the guanine nucleotide exchange factor (GEF), SOS1. The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for detection.
Principle: His-tagged KRAS G12D pre-loaded with a fluorescent GDP analog (BODIPY-GDP) is used. The addition of the GEF, SOS1, and excess GTP initiates the exchange of BODIPY-GDP for GTP. A Terbium (Tb)-labeled anti-His antibody binds to the KRAS protein. When BODIPY-GDP is bound to KRAS, excitation of the Tb donor leads to FRET to the BODIPY acceptor. As GTP replaces BODIPY-GDP, the FRET signal decreases. An inhibitor will prevent this exchange, thus maintaining a high FRET signal.
Workflow Diagram:
Materials:
-
Recombinant His-tagged KRAS G12D protein
-
BODIPY™ FL GDP
-
Recombinant SOS1 protein (catalytic domain)
-
Guanosine 5'-triphosphate (GTP)
-
Terbium-labeled anti-His antibody
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Protocol:
-
Protein Loading: Incubate His-tagged KRAS G12D with a 5-fold molar excess of BODIPY-GDP in assay buffer for 1 hour at room temperature to allow for nucleotide loading.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer containing DMSO (final DMSO concentration ≤1%).
-
Prepare a mixture of KRAS G12D-BODIPY-GDP and Tb-anti-His antibody in assay buffer.
-
Prepare a mixture of SOS1 and GTP in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the KRAS G12D-BODIPY-GDP/Tb-anti-His antibody mixture to each well of a 384-well plate.
-
Add 5 µL of the this compound serial dilution or vehicle control (for positive and negative controls) to the appropriate wells.
-
Incubate for 30-60 minutes at room temperature.
-
Initiate the exchange reaction by adding 10 µL of the SOS1/GTP mixture to all wells.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader with an excitation at ~340 nm and emission at 620 nm (Terbium) and 665 nm (BODIPY). Calculate the 665/620 nm emission ratio.
-
Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
KRAS G12D - cRAF Interaction Assay (AlphaLISA)
This assay measures the ability of an inhibitor to disrupt the interaction between activated KRAS G12D and the Ras-Binding Domain (RBD) of its downstream effector, cRAF. The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) technology is used for detection.
Principle: GST-tagged cRAF-RBD and His-tagged KRAS G12D (pre-loaded with a non-hydrolyzable GTP analog like GMP-PNP to maintain the active state) are used. Glutathione-coated AlphaLISA acceptor beads bind to the GST-tagged cRAF-RBD, and Nickel-chelate donor beads bind to the His-tagged KRAS G12D. When KRAS and cRAF interact, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the acceptor bead, triggering a chemiluminescent signal at ~615 nm. An inhibitor that disrupts this interaction will prevent the beads from coming together, resulting in a loss of signal.
Workflow Diagram:
Materials:
-
Recombinant His-tagged KRAS G12D protein
-
Recombinant GST-tagged cRAF-RBD
-
Guanosine 5′-(β,γ-imido)triphosphate (GMP-PNP)
-
AlphaLISA Glutathione Acceptor beads
-
AlphaLISA Nickel Chelate Donor beads
-
AlphaLISA Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA
-
384-well white opaque plates
-
AlphaLISA-compatible plate reader
Protocol:
-
KRAS Activation: Incubate His-tagged KRAS G12D with a 10-fold molar excess of GMP-PNP in AlphaLISA buffer for 1 hour at room temperature.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in AlphaLISA buffer containing DMSO (final DMSO concentration ≤1%).
-
Dilute the activated His-KRAS G12D and GST-cRAF-RBD to their final concentrations in AlphaLISA buffer.
-
Prepare a mixture of the AlphaLISA acceptor and donor beads in AlphaLISA buffer, according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To each well of a 384-well plate, add 5 µL of the this compound serial dilution or vehicle control.
-
Add 5 µL of the activated His-KRAS G12D and GST-cRAF-RBD mixture.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the bead mixture to all wells under subdued light.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and reagent lots. It is recommended to perform appropriate controls, including vehicle controls and reference compound testing, to ensure data quality.
References
Application Notes and Protocols for High-Throughput Screening of KrasG12D Inhibitors Featuring KrasG12D-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the GTPase activity of KRAS, locking it in a constitutively active state and driving downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis.
Historically, KRAS has been considered an "undruggable" target. However, recent breakthroughs have led to the development of inhibitors that can directly target specific KRAS mutants. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting KrasG12D, with a specific focus on the recently identified molecule, KrasG12D-IN-3.
This compound: A Potent Inhibitor
This compound is a novel, orally active inhibitor of KrasG12D. Preclinical data has demonstrated its potent anti-proliferative activity in cancer cell lines harboring the KRAS G12D mutation.
Quantitative Data for this compound
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | AGS | Gastric Adenocarcinoma | 0.38 | WO2024061370A1 |
| This compound | AsPC-1 | Pancreatic Adenocarcinoma | 1.23 | WO2024061370A1 |
KrasG12D Signaling Pathway
The KrasG12D protein is a central node in a complex signaling network. Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, KRAS activates multiple downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell growth and survival.[1][2][3]
High-Throughput Screening for KrasG12D Inhibitors
A successful HTS campaign to identify novel KrasG12D inhibitors like this compound requires robust and scalable assays. Both biochemical and cell-based assays are crucial for a comprehensive screening and hit validation strategy.
HTS Workflow
The general workflow for an HTS campaign involves a primary screen of a large compound library, followed by dose-response confirmation, and subsequent secondary assays to validate hits and characterize their mechanism of action.
Experimental Protocols
Protocol 1: Biochemical HTS using a Fluorescence-Based Nucleotide Exchange Assay
This assay is designed to identify compounds that prevent the exchange of fluorescently labeled GDP (BODIPY-GDP) for GTP in the KrasG12D protein. Inhibitors that lock KrasG12D in its inactive, GDP-bound state will prevent the decrease in fluorescence that occurs when BODIPY-GDP is displaced.[4][5]
Materials:
-
Recombinant His-tagged KrasG12D protein pre-loaded with BODIPY-GDP (BPS Bioscience, Cat. #100887 or similar)
-
Guanosine 5'-triphosphate (GTP) solution (10 mM)
-
Assay Buffer: 2x KRAS Nucleotide Exchange Buffer
-
0.5 M DTT
-
0.5 M EDTA
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black, low-volume microplates
-
Fluorescent microplate reader (λex=470 nm / λem=525 nm)
Procedure:
-
Buffer Preparation: Prepare 1x Assay Buffer by diluting the 2x stock with sterile water. Add DTT to a final concentration of 1 mM.
-
Compound Plating: Dispense 0.25 µL of test compounds (at 100x the final desired concentration) into the wells of a 384-well plate. For controls, dispense DMSO.
-
Master Mix Preparation: Prepare a Master Mix containing BODIPY-GDP loaded KrasG12D and EDTA in 1x Assay Buffer.
-
Per well: 5 µL of BODIPY-GDP loaded KrasG12D, 2.5 µL of 25 mM EDTA, and 12.5 µL of 1x Assay Buffer.
-
-
Dispense Master Mix: Add 20 µL of the Master Mix to each well of the 384-well plate containing the compounds.
-
Initiate Reaction: Prepare a 10x GTP solution in 1x Assay Buffer. Add 2.5 µL of 10x GTP to each well to initiate the nucleotide exchange reaction. The final volume in each well will be 25 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the fluorescence intensity on a microplate reader at an excitation of 470 nm and an emission of 525 nm.
Data Analysis:
-
Negative Control (0% inhibition): Wells with DMSO and GTP.
-
Positive Control (100% inhibition): Wells with DMSO but no GTP (or a known potent inhibitor).
-
Calculate the percent inhibition for each test compound.
-
Promising hits can be further characterized by generating IC50 curves through a 10-point dose-response experiment.
Protocol 2: Cell-Based HTS for KrasG12D Inhibitor Activity
This protocol measures the viability of a KrasG12D-dependent cancer cell line (e.g., AsPC-1) after treatment with test compounds. A reduction in cell viability indicates potential inhibitory activity.[6][7]
Materials:
-
AsPC-1 (ATCC® CRL-1682™) or other KrasG12D mutant cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. #G7571)
-
384-well white, solid-bottom microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed AsPC-1 cells into 384-well plates at a density of 1,000-2,000 cells per well in 40 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add 100 nL of test compounds (at various concentrations) to the wells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add 20 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Normalize the data to the DMSO-treated controls (representing 100% viability).
-
Calculate the percent viability for each compound concentration.
-
Plot the results and determine the IC50 value for active compounds using non-linear regression analysis.
Assay Performance Metrics
For a successful HTS campaign, it is critical to validate the assay performance. The Z'-factor is a statistical measure of the quality of an HTS assay.
| Assay Type | Typical Z'-Factor | Interpretation |
| Biochemical (e.g., Nucleotide Exchange) | ≥ 0.5 | Excellent for HTS |
| Cell-Based (e.g., Viability) | ≥ 0.5 | Excellent for HTS |
A Z'-factor between 0.5 and 1.0 indicates a large separation between the positive and negative controls, making the assay robust and reliable for screening.
Conclusion
The discovery of inhibitors such as this compound has opened new avenues for treating KRAS-mutant cancers. The protocols and application notes provided here offer a framework for conducting high-throughput screening campaigns to identify and characterize novel KrasG12D inhibitors. By employing a combination of robust biochemical and cell-based assays, researchers can effectively screen large compound libraries and advance promising hits toward lead optimization and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of KrasG12D-IN-3: A Technical Support Guide for Researchers
Technical Support Center: KrasG12D-IN-3 (Compound Z1084)
Researchers and drug development professionals working with the promising KRAS G12D inhibitor, this compound (also known as compound Z1084), may encounter challenges related to its solubility and stability. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective inhibitor of the KRAS G12D mutant protein.[1][2][3][4] The KRAS G12D mutation is a key driver in several cancers, including pancreatic and colorectal cancers. By targeting this specific mutation, this compound aims to disrupt the signaling pathways that promote cancer cell proliferation and survival.[5]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is generally the recommended solvent for creating stock solutions of hydrophobic small molecules like this compound.
-
Aqueous Solutions: Direct dissolution in aqueous buffers is expected to be very low. For cell-based assays, it is standard practice to first dissolve the compound in 100% DMSO to create a high-concentration stock solution. This stock can then be serially diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: My compound precipitates when I dilute it in aqueous buffer for my assay. How can I prevent this?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the inhibitor in your assay.
-
Use a Surfactant: In some biochemical assays (not cell-based), a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in the assay buffer can help maintain the solubility of the compound. However, compatibility with your specific assay must be validated.
-
Sonication: Briefly sonicating the solution after dilution may help to redissolve small precipitates, but this may not be a long-term solution if the compound is fundamentally insoluble at that concentration.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use to minimize the time for precipitation to occur.
Q4: What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, proper storage is essential.
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Refer to the Certificate of Analysis |
| DMSO Stock Solution | -20°C or -80°C | For short-term storage, -20°C is acceptable. For long-term storage, -80°C is recommended to minimize degradation. Avoid repeated freeze-thaw cycles. |
It is recommended to aliquot the DMSO stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Q5: Are there any known stability issues or degradation pathways for this compound in experimental conditions?
Detailed public information on the specific degradation pathways of this compound is limited. However, like many small molecules, its stability in aqueous solutions can be affected by factors such as pH, temperature, and light exposure. For optimal results:
-
Protect from Light: Store stock solutions and experimental setups protected from direct light.
-
Maintain pH: Use buffered solutions to maintain a stable pH throughout your experiment.
-
Work on Ice: When preparing dilutions, it is good practice to keep the stock solution and buffers on ice to minimize potential degradation.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Cell-Based Assays
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If observed, refer to the precipitation troubleshooting steps in FAQ Q3 . |
| Incorrect Final Concentration | Verify all dilution calculations. Prepare a fresh dilution series from a new aliquot of the DMSO stock solution. |
| Cell Line Authenticity | Ensure your cell line indeed harbors the KRAS G12D mutation and has been recently authenticated. |
| Degraded Compound | If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock from the solid powder. |
Issue 2: High Background Signal or Off-Target Effects
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| High DMSO Concentration | Calculate the final percentage of DMSO in your assay. If it exceeds 0.5%, optimize your dilution scheme to reduce it. Run a vehicle control with the same final DMSO concentration to assess its effect. |
| Compound Cytotoxicity | Perform a dose-response experiment to determine the cytotoxic concentration of this compound in your specific cell line. Use concentrations below the toxic threshold for your mechanism-of-action studies. |
Experimental Protocols & Methodologies
While a specific, detailed experimental protocol for this compound is not publicly available, the following outlines a general workflow for its use in a cell-based assay, such as a cell viability or signaling pathway inhibition study.
Detailed Steps:
-
Stock Solution Preparation:
-
Carefully weigh the required amount of this compound powder.
-
Dissolve in high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Aliquot the stock solution into single-use volumes in appropriate tubes and store at -80°C.
-
-
Cell Seeding:
-
Plate the KRAS G12D mutant cells at the optimal density for your assay and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution directly into pre-warmed cell culture medium to achieve the final desired concentrations. Mix thoroughly by pipetting.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or the vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation and Analysis:
-
Incubate the cells for the experimentally determined time (e.g., 24, 48, or 72 hours).
-
Proceed with your chosen downstream analysis, such as a cell viability assay (e.g., MTS or CellTiter-Glo) or protein analysis to assess the inhibition of KRAS G12D signaling pathways (e.g., Western blot for p-ERK).
-
Signaling Pathway Overview
This compound is designed to inhibit the constitutively active KRAS G12D protein, thereby blocking its downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.
References
Technical Support Center: Troubleshooting KrasG12D-IN-3 Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KrasG12D-IN-3 in their experiments. The information is tailored to scientists and drug development professionals encountering issues with generating reliable dose-response curves.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My dose-response curve for this compound is not sigmoidal. What are the possible reasons?
A non-sigmoidal dose-response curve can arise from several factors. Here are some common causes and troubleshooting steps:
-
Incorrect Concentration Range: The concentrations tested may be too high or too low to capture the full sigmoidal shape.
-
Solution: Perform a broad-range pilot experiment with 10-fold serial dilutions (e.g., 1 nM to 10 µM) to determine the approximate IC50.[1][2] Once the active range is identified, perform a more detailed experiment with a narrower concentration range and smaller dilution factors (e.g., 2- or 3-fold dilutions) around the estimated IC50.[2]
-
-
Incomplete Curve: The curve may not have reached a plateau at the highest or lowest concentrations.
-
Compound Instability: this compound may be unstable in your cell culture medium over the course of the experiment.
-
Solution: Prepare fresh dilutions of the compound for each experiment. While specific stability data for this compound in media is limited, it is best practice to minimize the time the compound spends in aqueous solutions. Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
-
-
Cell Line Specific Effects: Some cell lines may exhibit biphasic (U-shaped or inverted U-shaped) responses due to off-target effects or complex biological responses.
-
Solution: If you observe a U-shaped curve, it could indicate hormesis, where low doses stimulate and high doses inhibit.[3] An inverted U-shape might suggest toxicity at very high concentrations that is unrelated to the target inhibition.[3] In such cases, carefully evaluate the biological meaning and consider using alternative non-linear regression models for curve fitting.[3]
-
-
Experimental Artifacts: Issues such as uneven cell seeding, edge effects in multi-well plates, or errors in compound dilution can lead to distorted curves.
2. The IC50 value I'm getting for this compound is much higher than expected. What should I check?
Several factors can lead to an apparent decrease in the potency of your inhibitor:
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to KrasG12D inhibition.
-
Solution: Confirm the KRAS mutation status of your cell line. This compound is expected to be most potent in cell lines with this specific mutation. Consider that resistance can be mediated by feedback reactivation of upstream signaling pathways (e.g., receptor tyrosine kinases) or activation of bypass pathways.
-
-
High Seeding Density: Plating too many cells can lead to an underestimation of the inhibitor's potency.
-
Solution: Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[2] A lower cell density may increase sensitivity to the inhibitor.
-
-
Compound Degradation: As mentioned previously, the compound may have degraded.
-
Solution: Use freshly prepared compound dilutions for each experiment. Verify the quality and purity of your this compound stock.
-
-
Incorrect Assay Endpoint: The duration of the assay may not be optimal for observing the maximal effect.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and assay.[1]
-
3. My data points are very noisy, leading to a poor curve fit. How can I improve this?
Noisy data can obscure the true dose-response relationship. Here are ways to reduce variability:
-
Increase Replicates: Use technical and biological replicates to improve the reliability of your data.[1] Technical replicates are multiple wells treated identically within the same experiment, while biological replicates are separate experiments performed on different days.
-
Optimize Assay Protocol: Ensure your assay protocol is robust and consistently executed. For viability assays like CellTiter-Glo, ensure complete cell lysis and accurate measurement of the luminescent signal.
-
Check for Contamination: Mycoplasma or other microbial contamination can affect cell health and introduce variability. Regularly test your cell lines for contamination.
-
Automate Processes: Where possible, use automated liquid handlers for cell plating and compound addition to minimize human error.[1]
4. My dose-response curve has a very shallow or steep slope. What does this mean?
The slope of the dose-response curve (Hill slope) provides information about the nature of the inhibitor-target interaction.
-
Shallow Slope (Hill Slope < 1): This can indicate negative cooperativity, multiple binding sites with different affinities, or complex biological responses within the cell population.[4]
-
Steep Slope (Hill Slope > 1): A steep slope suggests positive cooperativity, where the binding of one inhibitor molecule increases the affinity for subsequent molecules.[4] It can also be an artifact of high enzyme concentration relative to the inhibitor's Kd.
5. Should I normalize my data?
Yes, data normalization is crucial for accurate interpretation of dose-response curves. Typically, responses are normalized to a negative control (vehicle-treated cells, representing 100% viability or 0% inhibition) and a positive control (a concentration of a cytotoxic agent that causes maximal cell death, representing 0% viability or 100% inhibition).
Data Presentation
Table 1: Expected IC50 Values for this compound
| Cell Line | KRAS Mutation Status | Reported IC50 (nM) |
| AGS | Not specified | 0.38[5][6] |
| AsPC-1 | G12D | 1.23[5][6] |
Note: These values are for reference and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is for a 96-well plate format and should be optimized for your specific cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
KRAS G12D mutant cancer cell line
-
Complete cell culture medium
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy. The final DMSO concentration in all wells should be consistent and low (e.g., ≤ 0.1%).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72 hours (or your optimized time point) at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[4]
-
Protocol 2: Western Blot for Phospho-ERK (pERK)
This protocol is a general guideline for assessing the pharmacodynamic effect of this compound.
Materials:
-
This compound
-
KRAS G12D mutant cancer cell line
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pERK1/2, anti-total ERK1/2, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a short duration (e.g., 2-4 hours) to observe acute signaling changes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify band intensities and normalize pERK levels to total ERK and the loading control.
-
Mandatory Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating a dose-response curve.
Caption: A troubleshooting decision tree for common dose-response curve issues.
References
- 1. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound-d3 | CymitQuimica [cymitquimica.com]
Technical Support Center: KRAS G12D Inhibitor (KrasG12D-IN-3)
Disclaimer: The compound "KrasG12D-IN-3" does not correspond to a publicly disclosed KRAS G12D inhibitor. This technical support guide is a generalized resource for researchers working with novel KRAS G12D inhibitors and is based on publicly available information for this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12D inhibitors?
A1: KRAS G12D inhibitors are targeted therapies designed to specifically bind to the KRAS protein harboring the G12D mutation. This mutation, a glycine-to-aspartic acid substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state. This leads to persistent downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation and survival.[1][2][3] KRAS G12D inhibitors are designed to bind to a pocket on the mutant protein, preventing it from interacting with its downstream effectors and thereby blocking these oncogenic signals.[1][2]
Q2: What are the expected on-target effects of a KRAS G12D inhibitor in a sensitive cell line?
A2: In a KRAS G12D-mutant cancer cell line that is sensitive to the inhibitor, you should expect to see a dose-dependent decrease in cell proliferation and viability. On a molecular level, successful target engagement should lead to a reduction in the phosphorylation of downstream effectors in the MAPK and PI3K-AKT pathways. Specifically, you would anticipate decreased levels of phosphorylated ERK (p-ERK), phosphorylated MEK (p-MEK), and phosphorylated AKT (p-AKT).
Q3: What is the potential for off-target effects with KRAS G12D inhibitors?
A3: While KRAS G12D inhibitors are designed for high specificity, off-target effects are a possibility and a critical aspect of their preclinical evaluation. Some inhibitors may interact with other structurally related proteins, such as other small GTPases, or kinases.[4][5][6] For instance, some non-covalent inhibitors' effects may not be fully dependent on the KRAS mutation status, suggesting potential off-target activities.[4][5][6] It is crucial to perform comprehensive selectivity profiling to understand the full spectrum of a novel inhibitor's activity.
Q4: How can I assess the selectivity of my KRAS G12D inhibitor?
A4: A multi-pronged approach is recommended to assess inhibitor selectivity. This can include:
-
Biochemical Assays: Screening the inhibitor against a panel of purified kinases and other enzymes to identify potential off-targets.
-
Cell-Based Thermal Shift Assays (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon inhibitor binding.
-
Proteomics Approaches: Techniques like chemical proteomics can be used to pull down binding partners of the inhibitor from cell lysates, providing an unbiased view of its interactome.
-
Counter-Screening in Wild-Type KRAS Cell Lines: Comparing the inhibitor's effects on KRAS G12D-mutant and wild-type cell lines can help distinguish on-target from off-target cytotoxicity.
Troubleshooting Guide
Q1: I am not observing the expected decrease in p-ERK levels after treatment with the inhibitor. What could be the reason?
A1:
-
Suboptimal Inhibitor Concentration or Treatment Duration: Ensure you are using the inhibitor at a concentration sufficient to engage the target and for a long enough duration to elicit a downstream effect. We recommend performing a dose-response and time-course experiment.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms. This could include mutations in downstream effectors of the KRAS pathway (e.g., BRAF, MEK) or activation of parallel signaling pathways that bypass the need for KRAS signaling.[7]
-
Experimental Issues: Verify the activity of your inhibitor stock and ensure proper antibody performance in your Western blot analysis.
-
Reactivation of Upstream Signaling: Inhibition of KRAS can sometimes lead to a feedback-mediated reactivation of upstream receptor tyrosine kinases (RTKs), which can dampen the effect on downstream signaling.[8]
Q2: I am observing significant cytotoxicity in my wild-type KRAS control cell line. Does this indicate off-target effects?
A2: Yes, significant cytotoxicity in a wild-type KRAS cell line at concentrations where the inhibitor is effective in KRAS G12D-mutant lines is a strong indicator of potential off-target effects. It suggests that the inhibitor may be interacting with other essential cellular proteins besides KRAS G12D. Further investigation using selectivity profiling methods is warranted.
Q3: My in vivo xenograft model is not responding to the KRAS G12D inhibitor, despite promising in vitro data. What should I consider?
A3:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Properties: The inhibitor may have poor bioavailability, rapid metabolism, or may not reach sufficient concentrations in the tumor tissue to inhibit KRAS G12D effectively. PK/PD studies are essential to address these questions.
-
Tumor Microenvironment: The tumor microenvironment in vivo is significantly more complex than in vitro cell culture. Stromal cells and immune cells can contribute to resistance.
-
Off-target Toxicities: The inhibitor might be causing systemic toxicities at the doses required for anti-tumor efficacy, limiting the achievable therapeutic window. Some KRAS G12D inhibitors have been associated with dose-limiting toxicities.[3]
Potential Off-Target Effects of KRAS G12D Inhibitors
| Potential Off-Target Class | Reported Evidence/Considerations | Experimental Approach to Investigate |
| Other Small GTPases | Some KRAS G12D inhibitors have shown activity that is not fully dependent on the KRAS mutation status, suggesting potential binding to other small GTPases.[4][5][6] | - Isothermal Titration Calorimetry (ITC) with a panel of purified GTPases.- Cellular pulldown assays followed by mass spectrometry. |
| Kinases | While designed to bind the GTPase KRAS, the chemical scaffold of the inhibitor might have an affinity for the ATP-binding pocket of certain kinases. | - Broad-panel kinase screening (e.g., radiometric or fluorescence-based assays).- Kinome-wide cellular thermal shift assay (CETSA). |
| Wild-Type KRAS and other RAS isoforms | High concentrations of the inhibitor might lead to engagement with wild-type KRAS or other RAS family members (HRAS, NRAS), potentially causing toxicity in normal tissues.[1] | - Comparative binding affinity studies (e.g., Surface Plasmon Resonance) against WT and mutant RAS proteins.- Cellular assays in isogenic cell lines expressing different RAS isoforms. |
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a generalized workflow to assess the engagement of a KRAS G12D inhibitor with its target in intact cells.
1. Cell Culture and Treatment: a. Plate KRAS G12D-mutant cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with the KRAS G12D inhibitor at various concentrations (including a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
2. Heat Shock: a. After treatment, wash the cells with PBS and resuspend them in PBS containing a protease inhibitor cocktail. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler. Include a non-heated control.
3. Cell Lysis: a. Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
4. Protein Analysis: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Determine the protein concentration of each sample. c. Analyze the amount of soluble KRAS G12D protein in each sample by Western blotting using a specific anti-KRAS antibody.
5. Data Analysis: a. Quantify the band intensities from the Western blot. b. For each treatment condition, plot the percentage of soluble KRAS G12D protein as a function of temperature. c. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Visualizations
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. doaj.org [doaj.org]
- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
Technical Support Center: KrasG12D Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to KrasG12D inhibitors in vitro.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to KrasG12D-IN-3 in our cancer cell line model.
Possible Cause 1: Development of on-target secondary KRAS mutations.
-
How to investigate: Sequence the KRAS gene in your resistant cell line population. Compare the sequence to the parental, sensitive cell line. Look for new mutations within the KRAS gene, particularly in the switch-II pocket, which can interfere with inhibitor binding.
-
Known secondary mutations conferring resistance: Studies have identified several secondary mutations in KRAS that can lead to acquired resistance to KRAS G12D inhibitors.[1]
-
Suggested solution: If a secondary mutation is confirmed, consider switching to a different class of KRAS inhibitor that is not affected by this specific mutation, if available. Alternatively, explore combination therapies that target downstream effectors or parallel survival pathways.
Possible Cause 2: Activation of bypass signaling pathways.
-
How to investigate: Use Western blotting to assess the phosphorylation status of key proteins in the MAPK (p-MEK, p-ERK) and PI3K/AKT (p-AKT, p-mTOR) signaling pathways.[2][3][4] Compare the protein expression and activation levels between your resistant and parental cell lines, both at baseline and after treatment with the KrasG12D inhibitor. An increase in the phosphorylation of these downstream effectors in the resistant line, even in the presence of the inhibitor, suggests bypass activation.
-
Common bypass mechanisms:
-
Receptor Tyrosine Kinase (RTK) activation: Increased signaling through RTKs such as EGFR, FGFR1, IGFR, and AXL can reactivate the MAPK pathway.[2]
-
PI3K/AKT/mTOR pathway activation: This pathway is a common resistance mechanism to KRAS inhibitors.[2][5]
-
Epithelial-to-mesenchymal transition (EMT) and YAP activation: These cellular changes can also contribute to resistance.[2]
-
-
Suggested solution: If bypass pathway activation is detected, consider combination therapies. For example, if RTK signaling is upregulated, co-treatment with an appropriate RTK inhibitor may restore sensitivity. Similarly, inhibitors of PI3K, AKT, or MEK can be tested in combination with the KrasG12D inhibitor.
Problem 2: High background or inconsistent results in our cell viability assays.
-
Possible Cause: Suboptimal assay conditions.
-
Troubleshooting steps:
-
Cell seeding density: Ensure you are using an optimal cell seeding density. Too few cells may result in a weak signal, while too many can lead to nutrient depletion and cell death, confounding the results. It is recommended to perform a preliminary experiment to determine the optimal seeding density for your specific cell line.[6]
-
Drug concentration range: The potency of inhibitors can vary significantly between cell lines. It is advisable to perform a pilot experiment with a broad range of drug concentrations (e.g., 10-fold dilutions) to determine the approximate IC50 value before performing a full dose-response experiment with a finer dilution series (e.g., 3-fold dilutions).[7]
-
Incubation time: The duration of drug exposure can influence the outcome. A typical assay duration is 3 days, but this may need to be optimized for your specific experimental setup.[7] For longer assays, medium changes with fresh drug may be necessary to avoid nutrient depletion and pH changes.[7]
-
Control wells: Always include appropriate controls, such as a "no-cell" blank (medium, assay reagent, and solubilizing agent only) and a "vehicle-treated" control (cells treated with the same concentration of DMSO as the highest drug concentration).[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to KRAS G12D inhibitors like MRTX1133?
A1: Acquired resistance to KRAS G12D inhibitors can occur through two main mechanisms:
-
On-target resistance: This involves the development of secondary mutations in the KRAS G12D gene itself, which can prevent the inhibitor from binding effectively. Examples of such mutations include Y96N and H95Q.[8]
-
Bypass mechanisms: These mechanisms involve the activation of alternative signaling pathways that allow the cancer cells to survive and proliferate despite the inhibition of KRAS G12D. Common bypass pathways include the reactivation of the MAPK pathway through upstream Receptor Tyrosine Kinases (RTKs) and the activation of the PI3K/AKT/mTOR pathway.[2][3][8] Increased expression of other RAS isoforms like HRAS and NRAS can also contribute to resistance.[9]
Q2: How can I generate a this compound resistant cell line in the lab?
A2: A common method for generating a drug-resistant cell line is through continuous exposure to escalating concentrations of the drug.[10][11][12] The general steps are as follows:
-
Start by treating the parental cancer cell line with the KrasG12D inhibitor at a concentration close to its IC50 value.
-
Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration. A 1.5- to 2.0-fold increase at each step is a reasonable starting point.[12]
-
At each stage, select the surviving and proliferating cells and expand them before exposing them to the next higher concentration.
-
This process is continued over several weeks or months until the cells can tolerate a significantly higher concentration of the drug compared to the parental line.
-
The development of resistance should be confirmed by comparing the IC50 values of the parental and newly generated resistant cell lines using a cell viability assay.[10] A significant increase in the IC50 value indicates the successful generation of a resistant cell line.[11]
Q3: What are some of the IC50 values reported for KRAS G12D inhibitors in sensitive and resistant cell lines?
A3: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Here are some reported IC50 values for the KRAS G12D inhibitors MRTX1133 and HRS-4642.
| Inhibitor | Cell Line | Status | IC50 (nM) |
| MRTX1133 | AsPC-1 | Parental | ~5 |
| MRTX1133 | AsPC-1 | Parental | 22 |
| MRTX1133 | AsPC-1-MRTX-1133R | Resistant | >2000 |
| HRS-4642 | Various KRAS G12D mutant lines | Parental | 0.55 - 66.58 |
| HRS-4642 | KRAS G12C, G12V, G13D lines | - | >1000 |
Q4: Which signaling pathways are most commonly reactivated in cells resistant to KRAS G12D inhibitors?
A4: The most common signaling pathways that are reactivated or newly activated to bypass KRAS G12D inhibition are the MAPK and PI3K/AKT/mTOR pathways.[2][4] Inhibition of KRAS G12D can lead to a feedback reactivation of upstream Receptor Tyrosine Kinases (RTKs), which in turn can restimulate the MAPK pathway through other RAS isoforms (HRAS, NRAS) or signaling adaptors like SHP2.[2][13] The PI3K/AKT pathway can also be activated, providing an alternative route for cell survival and proliferation.[2][14]
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol outlines a general procedure for developing a drug-resistant cancer cell line through continuous exposure to a targeted inhibitor.
-
Determine the initial drug concentration: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of the KrasG12D inhibitor in your parental cell line.[15]
-
Initial drug exposure: Culture the parental cells in medium containing the inhibitor at a concentration equal to the IC50.
-
Monitor cell growth: Observe the cells regularly. Initially, a significant proportion of cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Dose escalation: Once the cells are actively proliferating in the presence of the drug, increase the inhibitor concentration by 1.5- to 2.0-fold.[12]
-
Repeat and expand: Continue this process of dose escalation, allowing the cells to adapt and expand at each concentration. It is advisable to cryopreserve cells at each stage.[12]
-
Confirm resistance: After several months of continuous culture with escalating drug concentrations, confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to that of the parental line. A significant increase (e.g., >10-fold) in the IC50 indicates the establishment of a resistant cell line.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes a method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[9][13][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: The next day, treat the cells with a serial dilution of the KrasG12D inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol provides a general workflow for analyzing the activation state of signaling pathways like MAPK and PI3K/AKT via Western blotting.[1][2][3]
-
Cell Lysis: Treat parental and resistant cells with the KrasG12D inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: Mechanisms of resistance to KrasG12D inhibitors.
Caption: Workflow for generating and characterizing resistant cell lines.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Stability and Handling of KRAS G12D Inhibitors
Disclaimer: Specific stability data for a compound designated "KrasG12D-IN-3" is not publicly available. This guide provides general advice and protocols for researchers working with novel small molecule KRAS G12D inhibitors, based on established principles for handling similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of a small molecule KRAS G12D inhibitor in cell culture media?
A1: The stability of small molecule inhibitors in aqueous solutions like cell culture media can vary significantly based on their chemical structure. Factors such as pH, temperature, exposure to light, and interactions with media components (e.g., serum proteins) can influence degradation. While some inhibitors may be stable for the duration of a typical cell-based assay (24-72 hours), it is crucial to experimentally determine the stability of your specific compound under your experimental conditions.
Q2: How should I prepare and store stock solutions of my KRAS G12D inhibitor?
A2: It is recommended to prepare high-concentration stock solutions in an anhydrous solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, an aliquot should be thawed and diluted to the final working concentration in pre-warmed cell culture medium immediately before adding to the cells.
Q3: Can components of the cell culture medium affect the stability and activity of my inhibitor?
A3: Yes, components of the cell culture medium, particularly fetal bovine serum (FBS), can impact the effective concentration and stability of your inhibitor. Serum proteins can bind to small molecules, reducing their free concentration and bioavailability. Additionally, enzymes present in serum may metabolize the compound. It is advisable to test the stability of your inhibitor in both the presence and absence of serum.[1]
Q4: What are the signs of inhibitor instability or precipitation in my cell culture experiments?
A4: Signs of instability can include a loss of biological activity over time, the appearance of precipitates (which may be visible by microscopy as crystals or amorphous material), or a change in the color of the medium. If you suspect instability, it is recommended to perform a stability assessment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of inhibitor activity in long-term experiments | The inhibitor may be degrading in the cell culture medium over time. | Perform a stability study to determine the half-life of your inhibitor in your specific cell culture medium. Consider replenishing the medium with freshly prepared inhibitor at regular intervals during long-term experiments. |
| Precipitation of the inhibitor upon dilution in cell culture medium | The inhibitor may have poor aqueous solubility. | Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically <0.5%). Prepare working solutions by adding the inhibitor stock solution to pre-warmed medium while vortexing. If precipitation persists, consider using a formulation aid, but be aware that this may have its own effects on the cells. |
| Inconsistent results between experiments | This could be due to variability in inhibitor stock solution preparation, storage, or handling. It could also be due to degradation of the inhibitor. | Prepare a large batch of inhibitor stock solution, aliquot it, and store it at -80°C. Use a fresh aliquot for each experiment. Always visually inspect for precipitation after dilution in media. |
| Observed off-target effects | The inhibitor concentration may be too high, or the inhibitor may lack specificity. | Perform a dose-response experiment to determine the optimal concentration range. Use the lowest concentration that gives the desired on-target effect.[2] Consider using a structurally related but inactive compound as a negative control. |
Representative In Vitro Cellular Activity of Known KRAS G12D Inhibitors
The following table summarizes publicly available data on the in vitro cellular activity of some known KRAS G12D inhibitors. This data is provided for context and to illustrate the potency of molecules targeting this oncoprotein.
| Compound | Assay Type | Cell Line | Potency | Reference |
| MRTX1133 | Inhibition of KRAS signaling | Tumor cells | - | |
| ASP3082 | KRAS G12D Degradation | AsPC-1 | DC50 (24h) | [3] |
| RMC-9805 | Covalent Inhibition | PDAC and CRC models | - |
Note: The potency of your specific inhibitor may vary. It is essential to perform your own dose-response experiments to determine the IC50 or DC50 in your cell line of interest.
Experimental Protocols
Protocol: Assessing the Stability of a Small Molecule Inhibitor in Cell Culture Media
This protocol outlines a general method to determine the stability of a small molecule inhibitor in cell culture media over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Small molecule inhibitor of interest
-
Cell culture medium (with and without serum, as required)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (optional, for mobile phase)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO at a high concentration (e.g., 10 mM).
-
Prepare the test solutions: Dilute the inhibitor stock solution into pre-warmed cell culture medium (with and without serum) to the final desired concentration (e.g., 10 µM).
-
Timepoint 0: Immediately after preparation, take an aliquot of the test solution, and quench the reaction by adding 3 volumes of cold acetonitrile. This will precipitate proteins and stop degradation.
-
Incubate the remaining test solutions at 37°C in a cell culture incubator.
-
Collect samples at various timepoints (e.g., 2, 4, 8, 24, 48, 72 hours). At each timepoint, take an aliquot and quench with cold acetonitrile as in step 3.
-
Process the samples:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
-
Analyze by HPLC-MS:
-
Develop an HPLC method that can resolve the parent inhibitor from any potential degradation products.[4]
-
Analyze the samples from each timepoint.
-
Quantify the peak area of the parent inhibitor at each timepoint.
-
-
Data Analysis:
-
Normalize the peak area of the inhibitor at each timepoint to the peak area at timepoint 0.
-
Plot the percentage of the remaining inhibitor versus time to determine the stability profile and half-life of the compound in the cell culture medium.
-
Visualizations
KRAS G12D Signaling Pathway
Caption: Simplified KRAS G12D signaling pathway and point of intervention for inhibitors.
Experimental Workflow for Inhibitor Stability Assessment
References
Technical Support Center: Interpreting IC50 Values for KrasG12D-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KrasG12D inhibitor, KrasG12D-IN-3. This guide will help you interpret variable IC50 values and provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the reported IC50 values for this compound?
A1: this compound is an orally active inhibitor of KrasG12D.[1] In cell growth inhibition assays, it has demonstrated low nanomolar potency. Specifically, the IC50 values have been reported as 0.38 nM in AGS cells and 1.23 nM in AsPC-1 cells.[1][2] Another compound, referred to as KRAS G12D inhibitor 3, has a reported IC50 of less than 500 nM.[3][4][5]
Q2: Why am I observing different IC50 values for this compound in my experiments compared to the published data?
A2: Variations in IC50 values are common in cell-based assays and can be attributed to a multitude of factors. These can range from the specific cell line and its genetic background to the details of the experimental protocol. The following sections in the troubleshooting guide provide a more in-depth exploration of these potential causes.
Q3: What is the mechanism of action of this compound?
A3: this compound is a targeted inhibitor that is designed to specifically bind to the mutant KRAS protein resulting from the G12D mutation.[6] By binding to the altered protein, it blocks its activity, thereby interrupting the downstream signaling pathways that promote cancer cell growth and survival.[6]
Q4: Which signaling pathways are affected by this compound?
A4: The KrasG12D mutation leads to the constitutive activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. The primary pathways affected are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[7] this compound is expected to inhibit these pathways by blocking the activity of the mutant Kras protein.
Data Presentation: IC50 Values for KrasG12D Inhibitors
Due to the limited publicly available IC50 data for this compound across a wide range of cell lines, the following table includes data for another potent and selective KrasG12D inhibitor, MRTX1133, to illustrate the expected variability.
| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Assay Type |
| This compound | AGS | Gastric Adenocarcinoma | Not Specified | 0.38 | Cell Growth |
| This compound | AsPC-1 | Pancreatic Adenocarcinoma | G12D | 1.23 | Cell Growth |
| MRTX1133 | HPAF-II | Pancreatic Adenocarcinoma | G12D | < 50 | Cell Viability (CellTiter-Glo) |
| MRTX1133 | PANC-1 | Pancreatic Adenocarcinoma | G12D | > 1000 | Cell Viability (CellTiter-Glo) |
| MRTX1133 | LS513 | Colorectal Carcinoma | G12D | < 50 | Cell Viability (CellTiter-Glo) |
| MRTX1133 | SNU-C2B | Colorectal Carcinoma | G12D | < 50 | Cell Viability (CellTiter-Glo) |
| MRTX1133 | HCT-116 | Colorectal Carcinoma | G13D | Low µM range | Cell Viability (CellTiter-Glo) |
| MRTX1133 | SW480 | Colorectal Carcinoma | G12V | ~1000 | Cell Viability (CellTiter-Glo) |
| MRTX1133 | HT-29 | Colorectal Carcinoma | Wild-Type | > 10000 | Cell Viability (CellTiter-Glo) |
| MRTX1133 | BxPC-3 | Pancreatic Adenocarcinoma | Wild-Type | > 10000 | Cell Viability (CellTiter-Glo) |
This table presents a selection of reported IC50 values to demonstrate the variability across different cell lines and KRAS mutation statuses. For a comprehensive understanding, refer to the original publications.
Troubleshooting Guide for Variable IC50 Values
This section addresses common issues that can lead to inconsistent IC50 results.
Q: My IC50 values are consistently higher than expected. What could be the cause?
A: Several factors could contribute to higher than expected IC50 values:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authentic and have not been in continuous culture for an excessive number of passages, which can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final IC50 value. Higher cell densities can sometimes lead to increased resistance.
-
Drug Stability and Storage: Confirm the stability of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.
-
Feedback Activation: Inhibition of KRAS can sometimes lead to feedback activation of upstream signaling molecules like EGFR, which can reactivate downstream pathways through wild-type RAS isoforms and reduce the inhibitor's effectiveness.[3]
Q: I am observing significant variability in my IC50 values between experiments. How can I improve reproducibility?
A: To improve the reproducibility of your IC50 measurements, consider the following:
-
Standardize Your Protocol: Ensure all experimental parameters, including cell seeding density, incubation times, and reagent concentrations, are kept consistent across all experiments.
-
Serum Concentration: The percentage of fetal bovine serum (FBS) in your culture medium can affect the bioavailability of the inhibitor. Standardize the FBS concentration in all assays.
-
Assay Endpoint: The time at which you measure cell viability can influence the IC50 value.[6] Choose a consistent and appropriate time point for your measurements.
-
Data Analysis: Use a consistent method for calculating IC50 values. Non-linear regression with a variable slope is a commonly used and robust method.
Q: My dose-response curve does not reach 100% inhibition. What does this mean?
A: An incomplete dose-response curve where the inhibitor does not achieve 100% inhibition at the highest concentrations tested can be due to several reasons:
-
Off-Target Effects: At very high concentrations, the inhibitor may have off-target effects that can interfere with the assay.
-
Inherent Resistance: The cell line may have intrinsic resistance mechanisms that prevent complete inhibition of cell growth.
-
Assay Artifacts: Some cell viability assays can be prone to artifacts at high compound concentrations.
Q: How does the KRAS mutation status of my cell line affect the IC50 of this compound?
A: this compound is a selective inhibitor for the G12D mutant of KRAS. Therefore, you should expect to see the highest potency (lowest IC50) in cell lines that harbor the KRAS G12D mutation. Cell lines with other KRAS mutations (e.g., G12V, G13D) or wild-type KRAS are expected to be significantly less sensitive, resulting in much higher IC50 values.[1]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from a study on the KRAS G12D inhibitor MRTX1133 and is a suitable method for determining the IC50 of this compound.[1]
Materials:
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7571)
-
Luminometer
Procedure:
-
Seed 2,000 to 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the serially diluted inhibitor or DMSO as a vehicle control.
-
Incubate the plates for 72 hours.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
Phospho-ERK Western Blot Assay
This protocol can be used to assess the downstream effects of this compound on the MAPK/ERK signaling pathway.
Materials:
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
Visualizations
Caption: KrasG12D Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-d3 | CymitQuimica [cymitquimica.com]
- 3. KRAS G12D inhibitor 3 Datasheet DC Chemicals [dcchemicals.com]
- 4. biorbyt.com [biorbyt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Combination Therapy of KrasG12D Inhibitors with MEK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12D mutation, a key driver in many aggressive cancers, represents a significant advancement in oncology. This guide provides a comparative overview of the preclinical data for KrasG12D-IN-3 and explores the synergistic potential of combining KRAS G12D inhibitors with MEK inhibitors, a strategy aimed at overcoming adaptive resistance and enhancing anti-tumor efficacy. Due to the limited public availability of preclinical data for this compound in combination therapies, this guide utilizes data from the well-characterized KRAS G12D inhibitor, MRTX1133, as a representative example to illustrate the principles and potential of this combination approach.
Understanding the Rationale for Combination Therapy
The KRAS G12D mutation leads to constitutive activation of the KRAS protein, which in turn drives downstream signaling pathways, most notably the MAPK (RAS-RAF-MEK-ERK) pathway, promoting uncontrolled cell proliferation and survival.[1][2] While direct inhibition of KRAS G12D is a promising therapeutic strategy, cancer cells can develop resistance by reactivating the MAPK pathway through various feedback mechanisms. MEK inhibitors block a critical node in this pathway downstream of KRAS. By combining a KRAS G12D inhibitor with a MEK inhibitor, it is hypothesized that a more complete and durable shutdown of the MAPK pathway can be achieved, thereby preventing or delaying the onset of resistance and leading to enhanced anti-tumor activity.
Preclinical Performance of this compound (Monotherapy)
This compound (also known as compound Z1084) is an orally active inhibitor of KRAS G12D.[3] In vitro studies have demonstrated its potent anti-proliferative activity in cancer cell lines harboring the KRAS G12D mutation.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| AGS | Gastric Adenocarcinoma | 0.38[3] |
| AsPC-1 | Pancreatic Adenocarcinoma | 1.23[3] |
Preclinical Performance of KRAS G12D Inhibitor and MEK Inhibitor Combination Therapy (MRTX1133 as a proxy)
MRTX1133 is a potent and selective, non-covalent inhibitor of KRAS G12D.[4][5] Preclinical studies have explored its efficacy in combination with various MEK inhibitors, such as trametinib and avutometinib (a dual RAF/MEK inhibitor), in KRAS G12D-mutant cancer models.
Table 2: In Vitro Synergistic Effects of MRTX1133 and Avutometinib in Pancreatic Cancer Cell Lines
| Cell Line | Combination Index (CI) | Interpretation |
| HPAF-II | 0.07 | Strong Synergy |
| AsPC-1 | 0.55 | Synergy |
| PANC-1 | 0.90 | Additive Effect |
| Data from a study combining MRTX1133 with the dual RAF/MEK inhibitor avutometinib. A CI value < 1 indicates synergy.[5] |
Table 3: In Vivo Efficacy of MRTX1133 and MEK Inhibitor Combination in Pancreatic Cancer Xenograft Models
| Treatment Group | Mouse Model | Tumor Growth Inhibition | Reference |
| MRTX1133 + Trametinib + Fedratinib (JAK2 inhibitor) | BALB/cAJcl-Foxn1nu mice with SUIT-2 xenografts | Significant tumor growth inhibition compared to monotherapy | [2][6] |
| MRTX1133 + Avutometinib | HPAF-II cell line-derived xenograft model | Enhanced tumor-suppressing effects compared to either agent alone | [5][7] |
Signaling Pathways and Mechanism of Action
The combination of a KRAS G12D inhibitor and a MEK inhibitor is designed to vertically suppress the MAPK signaling cascade.
Caption: KRAS G12D and MEK inhibitor combination therapy.
Experimental Protocols
Below are representative protocols for key experiments used to evaluate the efficacy of KRAS G12D and MEK inhibitor combination therapies.
Cell Viability Assay
This protocol is a general guideline for assessing the effect of drug combinations on cell proliferation.
Caption: Workflow for a cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate KRAS G12D mutant cancer cells (e.g., AsPC-1, HPAF-II) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the MEK inhibitor (e.g., trametinib) in a suitable solvent like DMSO.
-
Treatment: Serially dilute the single agents and the combination in culture medium and add to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent such as MTT or CellTiter-Glo® to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 for each single agent. Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis for MAPK Pathway Inhibition
This protocol outlines the steps to assess the pharmacodynamic effects of the drug combination on key signaling proteins.
Caption: Workflow for Western blot analysis.
Detailed Steps:
-
Cell Treatment and Lysis: Treat KRAS G12D mutant cells with the inhibitors for various time points (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. A loading control like GAPDH or β-actin should also be probed.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, assessing the degree of pathway inhibition.
In Vivo Xenograft Model
This protocol is a general guide for evaluating the anti-tumor efficacy of the combination therapy in a mouse model.
Detailed Steps:
-
Cell Implantation: Subcutaneously implant KRAS G12D mutant human cancer cells (e.g., HPAF-II) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, this compound alone, MEK inhibitor alone, and the combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, MRTX1133 has been administered intraperitoneally, while trametinib is orally bioavailable.[6][7]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint. Euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.
Conclusion
The combination of a KRAS G12D inhibitor with a MEK inhibitor represents a promising therapeutic strategy for KRAS G12D-mutant cancers. Preclinical data for representative compounds like MRTX1133 demonstrate clear synergistic anti-tumor effects both in vitro and in vivo. While specific combination data for this compound is not yet publicly available, its potent single-agent activity suggests it is a strong candidate for such combination approaches. Further investigation into the efficacy and safety of combining this compound with MEK inhibitors is warranted to translate these promising preclinical findings into clinical benefits for patients.
References
- 1. JCI - IER3 supports KRASG12D-dependent pancreatic cancer development by sustaining ERK1/2 phosphorylation [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Synergistic Alliance: KRAS G12D Inhibitors and Immunotherapy in Reshaping Cancer Treatment
A new frontier in oncology is emerging from the strategic combination of KRAS G12D inhibitors and immunotherapy. This potent pairing is showing remarkable promise in preclinical studies, particularly in intractable cancers like pancreatic ductal adenocarcinoma (PDAC), by transforming the tumor microenvironment and unleashing a powerful anti-tumor immune response. This guide provides a comprehensive comparison of this synergistic approach with alternative therapies, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
The KRAS G12D mutation, a notorious driver in a significant percentage of pancreatic, colorectal, and lung cancers, has long been considered an "undruggable" target. However, the advent of specific inhibitors like MRTX1133 is changing the landscape. While these inhibitors show initial efficacy as monotherapy, their true potential appears to be unlocked when combined with immune checkpoint inhibitors.[1][2] This combination leads to durable tumor regression and significantly improved survival outcomes in preclinical models, a stark contrast to the often transient responses observed with KRAS inhibitors alone.[1][2]
Unveiling the Synergy: A Mechanistic Overview
The synergistic effect stems from the ability of KRAS G12D inhibitors to remodel the tumor microenvironment (TME) from an immunosuppressive to an immune-permissive state. KRAS G12D mutations are known to foster an environment that shields the tumor from immune attack. Inhibition of this driver oncogene initiates a cascade of changes that render the tumor vulnerable to immunotherapy.
Key mechanistic insights from preclinical research include:
-
Increased T-Cell Infiltration: KRAS G12D inhibition promotes the infiltration of cytotoxic CD8+ T cells into the tumor, the primary soldiers of the anti-cancer immune response.[1]
-
Reduction of Immunosuppressive Cells: The combination therapy effectively reduces the populations of myeloid-derived suppressor cells (MDSCs) and M2-like tumor-associated macrophages (TAMs), which are key players in suppressing T-cell activity.[3]
-
Induction of Pro-Apoptotic Pathways: Inhibition of KRAS G12D has been shown to induce the Fas pathway, a critical signaling cascade that leads to programmed cancer cell death, or apoptosis.[1][2]
This reprogramming of the TME by the KRAS G12D inhibitor essentially "primes" the tumor for a robust response to immune checkpoint inhibitors, which work by releasing the brakes on the immune system.
Comparative Efficacy: Preclinical Data at a Glance
Preclinical studies have consistently demonstrated the superiority of the combination therapy over monotherapy. The following tables summarize the key quantitative findings from studies involving the KRAS G12D inhibitor MRTX1133 in pancreatic cancer models.
| Treatment Group | Tumor Response | Survival Outcome | Key Immunological Changes | Reference |
| Vehicle (Control) | Progressive Disease | Poor | Immunosuppressive TME | [1] |
| MRTX1133 Monotherapy | Initial Tumor Regression, Followed by Relapse | Transient Improvement | Increased CD8+ T-cell infiltration, Decreased Myeloid Infiltration | [1][2] |
| Immune Checkpoint Inhibitor Monotherapy | Limited Efficacy | No Significant Improvement | Immunosuppressive TME Persists | [1] |
| MRTX1133 + Immune Checkpoint Inhibitor | Durable Tumor Elimination | Significantly Improved | Reprogrammed TME, Sustained CD8+ T-cell activity | [1][2] |
| Treatment Group | Progression-Free Survival (PFS) | Overall Survival (OS) | Note | Reference |
| MRTX1133 Alone | Significantly shorter than combination | Significantly shorter than combination | [3] | |
| MRTX1133 + Anti-PD-1 Therapy | Prolonged compared to monotherapy | Prolonged compared to monotherapy | [3] | |
| MRTX1133 + Triple Immunotherapy | Significantly prolonged | Significantly prolonged | Achieved durable anti-tumor responses | [3] |
Experimental Protocols: A Closer Look at the Methodology
The following provides a generalized overview of the experimental protocols used in the preclinical studies that form the basis of this guide.
In Vivo Tumor Models:
-
Animal Models: Studies have utilized various preclinical models, including autochthonous mouse models of pancreatic ductal adenocarcinoma (iKPC) that more accurately reflect the human disease.[3]
-
Treatment Administration: Mice bearing established tumors were treated with MRTX1133 (administered orally), immune checkpoint inhibitors (such as anti-PD-1 and anti-CTLA-4 antibodies, administered intraperitoneally), or a combination of both.
-
Tumor Growth Monitoring: Tumor volume was measured regularly using calipers or advanced imaging techniques like MRI to assess treatment efficacy.
-
Survival Studies: Kaplan-Meier survival analysis was performed to compare the overall survival of different treatment groups.
Immunophenotyping and TME Analysis:
-
Flow Cytometry: Tumors were harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80) to quantify the populations of different immune cells within the TME.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): Tumor sections were stained to visualize the spatial distribution and abundance of immune cells and other relevant proteins within the tumor tissue.
Molecular Analysis:
-
Gene Expression Analysis: RNA sequencing (RNA-seq) was employed on tumor samples to identify changes in gene expression profiles and signaling pathways modulated by the combination therapy.
Visualizing the Pathways and Processes
To better understand the complex interactions at play, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation.
Caption: Synergistic mechanism of this compound and immunotherapy.
The Road Ahead: Clinical Translation and Future Directions
The compelling preclinical data has paved the way for clinical investigation. Phase I clinical trials are currently underway to evaluate the safety and efficacy of KRAS G12D inhibitors, both as monotherapy and in combination with immunotherapy, in patients with KRAS G12D-mutant solid tumors.[1][4] These trials will be crucial in determining if the remarkable synergy observed in the lab translates to meaningful clinical benefits for patients.
Future research will likely focus on:
-
Identifying the optimal immunotherapy combinations and dosing schedules.
-
Discovering biomarkers to predict which patients are most likely to respond to this combination therapy.
-
Overcoming potential mechanisms of resistance.
References
- 1. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Combined KRAS inhibition and immune therapy generates durable complete responses in an autochthonous PDAC model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precision immune regulation in KRAS-mutated cancers: the final piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of KRAS G12D Inhibitors: A Comparative Analysis of Cross-Reactivity with Wild-Type KRAS
For researchers, scientists, and drug development professionals, the selective inhibition of oncogenic KRAS mutants while sparing the wild-type (WT) protein is a critical determinant of therapeutic index. This guide provides a comparative overview of the cross-reactivity of the novel inhibitor KrasG12D-IN-3 with wild-type KRAS, contextualized with data from other prominent KRAS G12D inhibitors.
The KRAS G12D mutation is a key driver in a significant percentage of pancreatic, colorectal, and lung cancers. While the development of inhibitors targeting the KRAS G12C mutation has seen clinical success, creating selective inhibitors for other KRAS variants, such as G12D, has been more challenging. This guide focuses on the selectivity profile of this compound and its contemporaries, providing available quantitative data, outlining experimental methodologies, and illustrating the pertinent signaling pathways.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the available data on the inhibitory activity of this compound and other notable KRAS G12D inhibitors against the G12D mutant and wild-type KRAS. It is important to note that direct, quantitative cross-reactivity data for this compound against wild-type KRAS is not yet publicly available. The data for other inhibitors are provided for comparative context.
| Compound | Target | Assay Type | IC50 / Kd (vs. KRAS G12D) | IC50 / Kd (vs. Wild-Type KRAS) | Fold Selectivity (WT/G12D) |
| This compound (compound Z1084) | Cell Growth (AGS cells) | Cell-based | 0.38 nM | Data not available | Data not available |
| Cell Growth (AsPC-1 cells) | Cell-based | 1.23 nM | Data not available | Data not available | |
| MRTX1133 | ERK Phosphorylation | Cell-based | ~5 nM (median) | >1000-fold higher | >1000 |
| Binding Affinity | Surface Plasmon Resonance (SPR) | Data not available | ~700-fold lower affinity | ~700 | |
| HRS-4642 | Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 0.083 nM | 17-fold higher Kd | 17 |
| Compound 18 (WO 2024030647) | RAF1 Interaction | HTRF | ≤ 0.1 µM | 1-10 µM | 10-100 |
Experimental Methodologies
The assessment of inhibitor potency and selectivity relies on a variety of biochemical and cell-based assays. Understanding these methodologies is crucial for interpreting the comparative data.
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
-
Principle: One interacting partner (e.g., KRAS protein) is immobilized on a sensor chip. The other partner (the inhibitor) flows over the surface. Changes in the refractive index at the surface, caused by binding, are detected and measured.
-
Data Output: This method provides the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
-
Application: Used to determine the binding affinity of inhibitors to both mutant and wild-type KRAS, allowing for a direct comparison of selectivity.
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a fluorescence-based assay technology used to study molecular interactions in a homogeneous format.
-
Principle: This assay often measures the disruption of a protein-protein interaction (e.g., KRAS-RAF1). It uses two molecules, a donor (e.g., Europium cryptate) and an acceptor (e.g., a fluorescent dye), conjugated to the interacting partners. When in close proximity, FRET (Förster Resonance Energy Transfer) occurs. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
-
Data Output: IC50 values, representing the concentration of inhibitor required to reduce the interaction by 50%.
-
Application: To screen for and characterize inhibitors that block the interaction of KRAS with its downstream effectors.
Cell-Based Assays (ERK Phosphorylation and Cell Viability)
These assays measure the functional consequences of KRAS inhibition within a cellular context.
-
Principle (p-ERK): The activity of the KRAS signaling pathway is often assessed by measuring the phosphorylation of downstream kinases, such as ERK. This is typically done using techniques like Western blotting or ELISA-based methods.
-
Principle (Cell Viability): The effect of the inhibitor on the proliferation and survival of cancer cell lines harboring the KRAS G12D mutation versus those with wild-type KRAS is measured using assays like MTS or CellTiter-Glo.
-
Data Output: IC50 values, indicating the concentration of the inhibitor that causes a 50% reduction in the measured parameter (e.g., p-ERK levels or cell viability).
-
Application: To confirm that the biochemical inhibition of KRAS translates to a functional effect in a biological system and to assess the inhibitor's selectivity for mutant versus wild-type cells.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological and experimental processes can aid in understanding the context of inhibitor development and evaluation.
Caption: The KRAS signaling pathway, a central regulator of cell growth and survival.
Caption: A generalized experimental workflow for assessing inhibitor selectivity.
Conclusion
The development of selective KRAS G12D inhibitors is a rapidly advancing field. While this compound shows potent activity in mutant cell lines, a comprehensive understanding of its therapeutic potential awaits the disclosure of its cross-reactivity profile with wild-type KRAS. The data available for inhibitors like MRTX1133 and HRS-4642 demonstrate that high levels of selectivity are achievable, setting a benchmark for the field. As more data becomes available, a clearer picture of the comparative efficacy and safety of these next-generation KRAS inhibitors will emerge, offering new hope for patients with KRAS G12D-driven cancers.
The Pyrimidine Advantage: A Comparative Analysis of MRTX1133 and Other KRAS G12D Inhibitors
For researchers and drug development professionals, the quest for effective KRAS G12D inhibitors has led to the exploration of diverse chemical scaffolds. Among these, pyrimidine-based inhibitors, exemplified by the potent and selective MRTX1133, have emerged as a promising therapeutic strategy. This guide provides a detailed comparison of MRTX1133 with other classes of KRAS G12D inhibitors, supported by experimental data and detailed protocols.
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation is particularly prevalent and has historically been considered "undruggable." However, recent breakthroughs have led to the development of inhibitors that can effectively target this mutation. MRTX1133, a noncovalent inhibitor, utilizes a pyrido[4,3-d]pyrimidine scaffold to achieve high affinity and selectivity for the KRAS G12D mutant protein.[1][2][3][4]
Mechanism of Action: The KRAS Signaling Cascade
The KRAS protein cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12D mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and the subsequent engagement of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This sustained signaling drives uncontrolled cell proliferation, survival, and tumor growth.
KRAS G12D inhibitors, including pyrimidine-based compounds, typically bind to a pocket on the KRAS protein known as the switch-II pocket. This binding event can either lock the protein in an inactive conformation or prevent its interaction with downstream effectors, thereby abrogating the oncogenic signaling cascade.
Caption: The KRAS signaling pathway and the mechanism of pyrimidine-based inhibitors.
Comparative Performance of KRAS G12D Inhibitors
The development of KRAS G12D inhibitors has yielded several classes of compounds, each with distinct characteristics. The following tables summarize the performance of MRTX1133 in comparison to other notable inhibitors.
Biochemical Potency
| Compound | Class | Target | Assay | IC50 / Kd | Reference |
| MRTX1133 | Pyrido[4,3-d]pyrimidine | KRAS G12D | SPR | Kd: ~0.2 pM | [5] |
| KD-8 | Thieno[2,3-d]pyrimidine | KRAS G12D | ITC | Kd: 33 nM | [6] |
| Compound 10k | Pyrimidine | KRAS G12D | GTPase Activity | IC50: 0.009 µM | [7][8] |
Cellular Activity
| Compound | Cell Line | KRAS Mutation | Assay | IC50 | Reference |
| MRTX1133 | Panc-1 | G12D | Cell Viability | ~5 nM | [5] |
| KD-8 | Panc-1, SW1990, CT26 | G12D | Cell Viability | Average: 2.1 µM | [6] |
| Compound 10c | Panc-1 | G12D | Cell Viability | 1.40 µM | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols used in the characterization of KRAS G12D inhibitors.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
Objective: To determine the binding affinity (Kd) of an inhibitor to the KRAS G12D protein.
Methodology:
-
Immobilize biotinylated KRAS G12D protein onto a streptavidin-coated sensor chip.
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer.
-
Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the amount of inhibitor bound to the protein.
-
After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka) and dissociation (kd) rate constants.
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of an inhibitor on the proliferation and viability of cancer cells harboring the KRAS G12D mutation.
Methodology:
-
Seed KRAS G12D mutant cancer cells (e.g., Panc-1) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add a reagent such as CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Measure the luminescence using a plate reader.
-
Normalize the data to untreated control cells and plot the results as a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Implant human cancer cells with the KRAS G12D mutation (e.g., Panc-1) subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor to the treatment group via a suitable route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle control.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the inhibitor.
Caption: A typical experimental workflow for the development of a KRAS G12D inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MRTX1133 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Screening for Synergistic Drug Combinations with KrasG12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of specific inhibitors targeting KRAS mutations has opened a new frontier in oncology. This guide focuses on screening for synergistic drug combinations with KRAS G12D inhibitors, using the potent but less-documented KrasG12D-IN-3 (compound Z1084) as a focal point and drawing comparative experimental data from the well-characterized inhibitor, MRTX1133 . The objective is to provide a framework for identifying and evaluating combination therapies that can enhance efficacy and overcome potential resistance to single-agent KRAS G12D inhibition.
Introduction to this compound
This compound (also known as compound Z1084) is an orally active and potent inhibitor of the KRAS G12D mutant protein.[1] Preclinical data has demonstrated its significant single-agent activity in cancer cell lines harboring the KRAS G12D mutation.
Table 1: Single-Agent Potency of this compound
| Cell Line | Cancer Type | This compound IC50 (nM) |
| AGS | Gastric Adenocarcinoma | 0.38[1] |
| AsPC-1 | Pancreatic Adenocarcinoma | 1.23[1] |
While data on synergistic combinations with this compound is not yet publicly available, extensive research on other potent KRAS G12D inhibitors, such as MRTX1133, provides a valuable roadmap for identifying promising combination strategies. The following sections will compare the efficacy of combining a KRAS G12D inhibitor with other targeted agents.
Comparative Analysis of Synergistic Combinations
The rationale for combination therapy is to target parallel or downstream pathways that mediate survival and resistance. Studies with the KRAS G12D inhibitor MRTX1133 have highlighted several effective combination strategies.
KRAS G12D Inhibitor in Combination with a Pan-ERBB Inhibitor
Inhibition of KRAS G12D can lead to a feedback activation of upstream receptor tyrosine kinases (RTKs), such as the ERBB family (EGFR, HER2, etc.), which can limit the efficacy of the KRAS inhibitor.[2] Combining a KRAS G12D inhibitor with a pan-ERBB inhibitor, such as afatinib, has shown remarkable synergy.[3][4][5]
Table 2: Synergistic Effects of MRTX1133 and Afatinib in Pancreatic Cancer Models
| Cell Line/Model | Assay Type | Synergy Score (Bliss) | Key Findings |
| Human Pancreatic Cancer Cells | Cell Viability | Synergistic | The combination was more effective at reducing surviving cancer cells than either drug alone.[3][4] |
| Mouse Model of Pancreatic Cancer | In Vivo Tumor Growth | N/A | Mice treated with the combination had significantly longer survival than those treated with either drug alone.[5] |
| MRTX1133-Resistant Cells | Cell Viability | Synergistic | The combination remained effective in cells that had developed resistance to MRTX1133.[6] |
KRAS G12D Inhibitor in Combination with a MEK Inhibitor
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical downstream signaling cascade of KRAS. Dual inhibition of both KRAS and MEK can provide a more profound and durable suppression of this pathway.
Table 3: Synergistic Effects of MRTX1133 and MEK Inhibitors in Pancreatic Cancer Models
| Combination | Cell Line | Assay Type | Synergy Score (CI) | Key Findings |
| MRTX1133 + Avutometinib (RAF/MEK inhibitor) | KRAS G12D-mutated pancreatic cancer cells | Cell Viability | Synergistic | The combination synergistically suppressed cell growth and induced apoptosis.[7][8] |
| MRTX1133 + Trametinib (MEK inhibitor) & Fedratinib (JAK2 inhibitor) | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Cell Viability | Synergistic | The three-drug combination showed a significant tumor inhibition effect in vivo.[9][10] |
KRAS G12D Inhibitor in Combination with Chemotherapy
Combining targeted inhibitors with standard-of-care chemotherapy is another promising avenue. Studies have shown synergy between MRTX1133 and 5-Fluorouracil (5-FU).
Table 4: Synergistic Effects of MRTX1133 and 5-FU
| Cell Line | KRAS Mutation | Assay Type | Synergy Score (CI) |
| LS513 | G12D | Cell Viability | < 0.5 (Strong Synergy)[11] |
| SNUC2B | G12D | Cell Viability | < 0.5 (Strong Synergy)[11] |
Signaling Pathways and Experimental Workflows
To facilitate the design and interpretation of synergy screening experiments, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: KRAS G12D signaling pathway with points of therapeutic intervention.
Caption: A generalized workflow for screening and validating synergistic drug combinations.
Experimental Protocols
Cell Viability Assay for Synergy Screening (Checkerboard Method)
This protocol outlines a general procedure for assessing the effect of drug combinations on cell viability using a luminescent-based assay like CellTiter-Glo®.
Materials:
-
KRAS G12D mutant cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug(s)
-
DMSO (for vehicle control)
-
96-well or 384-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound (Drug A) and the combination drug (Drug B) in complete medium. A typical checkerboard assay uses a 7x7 or 10x10 matrix of concentrations.
-
Drug Treatment: Treat the cells with the drug combinations according to the checkerboard layout. Include wells for single-agent controls and vehicle (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[12]
-
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated controls to determine the percentage of cell viability. Use these values to calculate synergy scores using models such as the Bliss independence or Loewe additivity model.
Western Blot for Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK and AKT, following drug treatment.
Materials:
-
Treated cell lysates
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with the desired drug concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies for total ERK, total AKT, and a loading control like GAPDH. Densitometry analysis can then be used to quantify the changes in protein phosphorylation.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-two punch: Novel drug pairing could beat pancreatic cancer - ecancer [ecancer.org]
- 4. One-Two Punch: Novel Drug Pairing Could Beat Pancreatic Cancer [health.ucsd.edu]
- 5. letswinpc.org [letswinpc.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combination Therapy of Avutometinib and MRTX1133 Synergistically Suppresses Cell Growth by Inducing Apoptosis in KRASG12D-Mutated Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling KrasG12D-IN-3
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like KrasG12D-IN-3 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound, an orally active KRASG12D inhibitor, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE) is crucial to minimize exposure risk. The consistent use of PPE provides a protective barrier against hazardous drug aerosols and residues.
Personal Protective Equipment (PPE) Requirements:
| Situation | Required PPE |
| General Handling (Weighing, preparing solutions) | Chemical safety goggles, compatible chemical-resistant gloves, lab coat. |
| Risk of Splashing or Aerosolization | Face shield, NIOSH-approved respirator. |
| Administering Injectable Forms | Two pairs of chemotherapy gloves, chemotherapy-resistant gown, face shield or mask combo. |
| Handling Compromised Oral Dosage Forms | Chemotherapy gloves, chemotherapy gown, face shield, and N95 respirator within a biosafety cabinet. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C34H31ClF3N5O2 | |
| Molecular Weight | 634.09 | |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | |
| Aquatic Toxicity | Category 1 (Acute and Chronic) | |
| Storage Temperature (Powder) | -20°C | |
| Storage Temperature (in Solvent) | -80°C |
Experimental Protocols: Handling and Disposal
Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leakage. Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
Preparation and Handling:
-
All handling of this compound should be conducted in a designated area with appropriate exhaust ventilation to avoid inhalation, and contact with eyes and skin.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Disposal:
Dispose of contents and containers to an approved waste disposal plant. Collect any spillage to prevent release into the environment. All disposable PPE should not be reused. Reusable PPE must be decontaminated and cleaned after each use.
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately. |
Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
